Desmethylcitalopram hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZNULSIBGJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97743-99-2 | |
| Record name | Desmethyl citalopram hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097743992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETHYL CITALOPRAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461OE8B9GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Desmethylcitalopram Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylcitalopram, the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and escitalopram, plays a significant role in the therapeutic effects of its parent compounds. This technical guide provides a comprehensive overview of the core mechanism of action of desmethylcitalopram hydrochloride. It delves into its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its pharmacodynamic profile. The primary mechanism of desmethylcitalopram is the highly selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin and subsequent modulation of neuronal signaling pathways implicated in mood regulation.
Primary Pharmacodynamic Target: The Serotonin Transporter (SERT)
This compound is a potent and selective inhibitor of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1] The primary function of SERT is the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[2] By binding to SERT, desmethylcitalopram competitively inhibits this reuptake process, leading to an increased concentration and prolonged availability of serotonin in the synapse.[2] This enhanced serotonergic neurotransmission is believed to be the principal mechanism underlying its antidepressant effects.
Binding Affinity and Selectivity
The therapeutic efficacy and side-effect profile of an SSRI are largely determined by its binding affinity for SERT and its selectivity over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT). Desmethylcitalopram exhibits high affinity for human SERT with significantly lower affinity for NET and DAT, underscoring its classification as a selective serotonin reuptake inhibitor.
Table 1: Comparative Binding Affinities (Ki, nM) of Desmethylcitalopram for Human Monoamine Transporters
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | Reference |
| Desmethylcitalopram | 1.8 | 900 | >10,000 | [3] |
| Citalopram | 1.1 | 7,841 | 27,410 | [3] |
Table 2: Functional Potency (IC50, nM) of Desmethylcitalopram in Serotonin Uptake Inhibition
| Compound | Cell Line | IC50 (nM) | Reference |
| Desmethylcitalopram | Human Platelets | 4.6 | [3] |
| Citalopram | Human Platelets | 2.1 | [3] |
Downstream Signaling Pathways
The sustained increase in synaptic serotonin levels initiated by SERT inhibition triggers a cascade of downstream intracellular signaling events that are thought to mediate the long-term therapeutic effects of SSRIs. These pathways ultimately lead to changes in gene expression and neuroplasticity.
Activation of Postsynaptic Serotonin Receptors and Second Messenger Systems
Elevated synaptic serotonin concentrations lead to increased activation of various postsynaptic serotonin receptors. Of particular importance is the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[4] Activation of the 5-HT1A receptor stimulates the adenylyl cyclase-cyclic AMP (cAMP) second messenger system.[5] This leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[5]
CREB Phosphorylation and Gene Expression
Activated PKA phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor.[6] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of specific genes, thereby modulating their transcription.[6]
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
A critical target gene of the CREB pathway is Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.[[“]][8] Chronic administration of SSRIs has been shown to increase the expression of BDNF in brain regions implicated in depression, such as the hippocampus.[[“]][8]
BDNF-TrkB Signaling and Neuroplasticity
BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating further signaling cascades, including the MAPK/ERK pathway.[9] This signaling promotes synaptogenesis, enhances neuronal survival, and contributes to the structural and functional changes in neural circuits that are thought to underlie the therapeutic response to antidepressants.[[“]]
Experimental Protocols
The characterization of desmethylcitalopram's mechanism of action relies on a series of well-established in vitro assays.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of desmethylcitalopram for SERT, NET, and DAT.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).
-
This compound standard.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the respective radioligand and varying concentrations of desmethylcitalopram.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled specific inhibitor.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (concentration of desmethylcitalopram that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency (IC50) of desmethylcitalopram to inhibit serotonin uptake into synaptosomes or cells expressing SERT.
-
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., rat cortex) or cell lines stably expressing human SERT.
-
[³H]Serotonin.
-
This compound standard.
-
Krebs-Ringer-HEPES buffer.
-
Scintillation cocktail.
-
-
Procedure:
-
Pre-incubate synaptosomes or cells with varying concentrations of desmethylcitalopram.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin.
-
Incubate for a short period at 37°C to allow for active transport.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells or synaptosomes and quantify the amount of [³H]Serotonin taken up using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of desmethylcitalopram.
-
Conclusion
This compound exerts its primary pharmacological effect through the selective inhibition of the serotonin transporter. This leads to an increase in synaptic serotonin, which in turn activates a cascade of intracellular signaling events, culminating in the upregulation of neurotrophic factors like BDNF and enhanced neuroplasticity. The high affinity and selectivity for SERT, coupled with its role as an active metabolite, underscore the importance of desmethylcitalopram in the therapeutic profile of citalopram and escitalopram. A thorough understanding of its mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for the continued development of novel and improved antidepressant therapies.
References
- 1. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How SSRI and SNRI Antidepressants Increase Neurogenesis and Neuroplasticity via BDNF | Psychiatrist and psychotherapist in Belgrade - Dr. Milan Popović [epsihijatar.net]
- 6. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Desmethylcitalopram: A Comprehensive Technical Overview of the Active Metabolite of Escitalopram
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escitalopram, the S-enantiomer of the racemic antidepressant citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder (MDD) and anxiety disorders.[1][2][3] Its therapeutic efficacy is primarily attributed to its potent and specific inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic availability of serotonin.[1][3][4] Following administration, escitalopram is extensively metabolized in the liver, giving rise to several metabolites.[1][5] The principal and pharmacologically active metabolite is S-desmethylcitalopram (S-DCT), also known as desmethylcitalopram.[1][6][7] This document provides an in-depth technical guide on the core pharmacology, metabolism, and analytical methodologies related to desmethylcitalopram, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Metabolism of Escitalopram
Escitalopram undergoes N-demethylation to form its primary active metabolite, desmethylcitalopram. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][5][6][8] Specifically, CYP2C19 and CYP3A4 are the major enzymes responsible for this first metabolic step, with a smaller contribution from CYP2D6.[8][9][10] Desmethylcitalopram is subsequently metabolized further via a second N-demethylation, catalyzed exclusively by CYP2D6, to form the inactive metabolite S-didesmethylcitalopram (S-DDCT).[2][8]
The genetic polymorphisms of these CYP enzymes, particularly CYP2C19 and CYP2D6, can significantly influence the plasma concentrations of escitalopram and its metabolites, potentially affecting both the efficacy and tolerability of the drug.[11][12][13] For instance, individuals who are poor metabolizers for CYP2C19 exhibit significantly higher serum levels of escitalopram.[13]
Pharmacokinetics
Desmethylcitalopram exhibits distinct pharmacokinetic properties compared to its parent compound, escitalopram. A key difference is its significantly longer elimination half-life. While unmetabolized escitalopram is the predominant compound found in plasma, desmethylcitalopram is present at approximately one-third of the concentration of the parent drug at steady state.[6] The didemethylated metabolite, S-DDCT, is typically found at or below quantifiable concentrations.[6]
| Parameter | Escitalopram | Desmethylcitalopram |
| Elimination Half-life (t½) | ~27-33 hours[1][6] | ~54 hours[1] |
| Plasma Protein Binding | ~56%[5][6] | Not specified |
| Apparent Volume of Distribution (Vz/F) | ~1100 L[6] | Not specified |
| Relative Plasma Concentration | 100% | ~28-31% of parent drug[1][6] |
| Brain/Blood Ratio (Median) | 3.71 (for racemic citalopram)[14][15] | Not specified |
| Citalopram/Desmethylcitalopram Ratio (Median) | Blood: 4.1, Brain: 9.1[14][15] | N/A |
Table 1: Comparative Pharmacokinetic Parameters.
Pharmacodynamics and Receptor Binding Profile
Like its parent compound, desmethylcitalopram functions as a selective serotonin reuptake inhibitor.[7] It binds to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. However, its potency and selectivity differ from escitalopram. While still selective for the SERT, desmethylcitalopram is a weaker inhibitor of serotonin reuptake compared to escitalopram.[6] It has a significantly lower affinity for the norepinephrine transporter (NET), maintaining a high degree of selectivity for SERT.[16] Furthermore, desmethylcitalopram shows negligible affinity for other neurotransmitter receptors, such as muscarinic, dopaminergic, or histaminergic receptors, which is consistent with the favorable side-effect profile of escitalopram.[3][16]
| Compound | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | Selectivity (NET Ki / SERT Ki) |
| Escitalopram | ~0.8-1.1 | ~6000-8000 | ~7500 |
| Desmethylcitalopram | ~6-13 | ~3000-6500 | ~500 |
Table 2: Comparative Transporter Binding Affinities. Data compiled from various in vitro studies.[16]
Contribution to Clinical Effects
While desmethylcitalopram is pharmacologically active, its contribution to the overall therapeutic effects of escitalopram is generally considered to be minor.[6] This is primarily due to its lower plasma concentration (approximately one-third of the parent drug) and its weaker potency as a serotonin reuptake inhibitor compared to escitalopram.[6] The primary antidepressant and anxiolytic effects are overwhelmingly attributed to the parent compound, escitalopram.
Regarding side effects, the profile of escitalopram is generally favorable, and since desmethylcitalopram shares a similar mechanism of action with low affinity for other receptors, it is not expected to contribute to a different set of adverse events.[5][16] However, desmethylcitalopram is a more potent inhibitor of CYP2D6 than citalopram itself, which may mediate mild drug interactions with other medications metabolized by this enzyme.[9]
Experimental Protocols
Quantification of Escitalopram and Desmethylcitalopram in Plasma
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a standard method for the simultaneous quantification of escitalopram and its metabolites in biological matrices.[13][17][18]
Protocol Outline:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
A 1 mL plasma sample is spiked with an appropriate internal standard (e.g., deuterated escitalopram).
-
The sample is pre-treated (e.g., with a buffer to adjust pH).
-
The sample is loaded onto an SPE cartridge (e.g., C18).
-
The cartridge is washed with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
The analytes are eluted with a strong organic solvent (e.g., acetonitrile or methanol).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
Chromatographic Separation:
-
Instrument: HPLC system (e.g., Agilent, Waters).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).[18]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Detection:
-
UV Detection: Wavelength set typically around 239 nm.[19][20]
-
MS/MS Detection (Tandem Mass Spectrometry): Provides higher sensitivity and specificity. The instrument is operated in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for escitalopram, desmethylcitalopram, and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using spiked plasma standards of known concentrations.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration to determine the concentration in unknown samples.
-
In Vitro SERT Binding Affinity Assay
Methodology: Competition binding assays are used to determine the affinity (Ki) of a test compound (e.g., desmethylcitalopram) for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand with known affinity.
Protocol Outline:
-
Membrane Preparation:
-
HEK293 or other suitable cells are transfected to express the human serotonin transporter (hSERT).
-
Cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, the following are added to each well:
-
Cell membrane preparation expressing hSERT.
-
A fixed concentration of a radioligand, such as [³H]citalopram or [¹²⁵I]RTI-55.
-
Increasing concentrations of the unlabeled competitor drug (e.g., desmethylcitalopram).
-
-
Non-specific binding is determined in the presence of a high concentration of a known potent SERT inhibitor (e.g., fluoxetine).
-
The plate is incubated at a specific temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, separating the bound from the free radioligand.
-
The filters are washed rapidly with ice-cold buffer.
-
A scintillation cocktail is added to each well, and the radioactivity retained on the filters is counted using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Desmethylcitalopram is the primary and pharmacologically active metabolite of escitalopram. It is a selective serotonin reuptake inhibitor, though it possesses lower potency and a longer elimination half-life than its parent compound. Its formation is critically dependent on CYP2C19 and CYP3A4, with subsequent metabolism governed by CYP2D6. While active, the lower plasma concentrations and reduced SERT affinity of desmethylcitalopram suggest that its contribution to the overall therapeutic efficacy of escitalopram is limited. The primary clinical relevance of desmethylcitalopram lies in its potential role in drug-drug interactions via CYP2D6 inhibition and as a biomarker for assessing escitalopram metabolism in the context of pharmacogenetics. A thorough understanding of its pharmacokinetic and pharmacodynamic profile is essential for the comprehensive evaluation of escitalopram's clinical pharmacology and for the development of novel serotonergic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desmethylcitalopram - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Combined effect of CYP2C19 and CYP2D6 genotypes on escitalopram serum concentration and its metabolic ratio in a European patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genetic polymorphisms of cytochrome P450 enzymes influence metabolism of the antidepressant escitalopram and treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reference Brain/Blood Concentrations of Citalopram, Duloxetine, Mirtazapine and Sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Atomoxetine or Escitalopram in human plasma by HPLC. Applications in Neuroscience Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluorimetric quantitation of citalopram and escitalopram in plasma: developing an express method to monitor compliance in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In Vivo Activity of Desmethylcitalopram Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylcitalopram is the primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressants, citalopram and its S-enantiomer, escitalopram[1]. Following administration of the parent drug, desmethylcitalopram is formed through N-demethylation, a process primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6[2]. Like its parent compound, desmethylcitalopram functions as a selective serotonin reuptake inhibitor (SSRI), contributing to the therapeutic effects of citalopram[1]. This technical guide provides a comprehensive overview of the available data on the in vivo activity of Desmethylcitalopram hydrochloride, focusing on its pharmacological actions, pharmacokinetic profile, and the experimental methodologies used for its evaluation.
Core Mechanism of Action: Serotonin Reuptake Inhibition
Desmethylcitalopram exerts its pharmacological effects by binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Signaling Pathway
The mechanism of action involves the modulation of serotonergic signaling pathways. By inhibiting serotonin reuptake, desmethylcitalopram indirectly influences the activation of various postsynaptic serotonin receptors, which are coupled to different intracellular signaling cascades.
Quantitative Data
While extensive in vivo quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize key in vitro binding affinities and relevant pharmacokinetic parameters for citalopram and its metabolites, which provide context for the in vivo activity of desmethylcitalopram.
Table 1: Transporter Binding Affinities
| Compound | Transporter | Species | Ki (nM) | Selectivity (NET/SERT) | Reference |
| Desmethylcitalopram | SERT | Human | Similar to Citalopram | ~500 | [3] |
| NET | Human | ~500-fold lower than SERT | [3] | ||
| Citalopram | SERT | Rat | 158 | 0.039 | [3] |
| NET | Rat | 6.2 | [3] |
Table 2: Pharmacokinetic Parameters of Citalopram and Metabolites in Humans
| Parameter | Citalopram | Desmethylcitalopram | Didesmethylcitalopram | Reference |
| Elimination Half-life (t1/2) | ~35 hours | - | - | |
| Bioavailability | ~80% | - | - | [4] |
| Volume of Distribution (Vd) | 12-16 L/kg | - | - | [4] |
| Clearance (CL) | - | R-Dcit: 23.8 L/h, S-Dcit: 38.5 L/h | - | [4] |
Table 3: Pharmacokinetic Parameters of Citalopram and Desmethylcitalopram in Rats
| Administration | Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Oral (gavage) | Citalopram | 20 mg/kg | - | ~2 | - | [5] |
| Intravenous (IV) | Citalopram | 0.3, 1, 3, 10 mg/kg | - | - | - | [6] |
| Oral | Citalopram | 0.3, 1, 3, 10, 30, 60 mg/kg | - | - | - | [6] |
| Intraperitoneal (ip) | Citalopram | 20 mg/kg | - | - | - | [7][8] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the in vivo activity of SSRIs like this compound.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Naive mice are placed in the cylinder for a 15-minute adaptation period.
-
Test session (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.
-
Mice are then placed in the water-filled cylinder for a 6-minute test session.
-
-
Data Analysis: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used to assess antidepressant efficacy.
Protocol:
-
Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without being able to reach any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended from the horizontal bar by the tape.
-
The duration of the test is typically 6 minutes.
-
-
Data Analysis: The total time the mouse remains immobile is recorded. Antidepressant compounds are expected to decrease the duration of immobility.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of extracellular neurotransmitters, such as serotonin, in specific brain regions of freely moving animals.
Protocol:
-
Surgical Implantation:
-
Animals (typically rats or mice) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Animals are allowed to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular serotonin levels.
-
This compound or vehicle is administered, and dialysate collection continues to measure changes in serotonin concentration.
-
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion
This compound is an active metabolite of citalopram and escitalopram that functions as a selective serotonin reuptake inhibitor. While its in vitro activity at the serotonin transporter is well-documented, there is a notable lack of publicly available, specific in vivo quantitative data regarding its pharmacokinetic and pharmacodynamic profiles following direct administration. The experimental protocols described herein represent the standard methodologies used to evaluate the in vivo efficacy of SSRIs and can be applied to further characterize the activity of this compound. Future research focusing on the direct in vivo administration of this compound is necessary to fully elucidate its therapeutic potential and contribute to the development of novel antidepressant therapies.
References
- 1. Desmethylcitalopram - Wikipedia [en.wikipedia.org]
- 2. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer’s disease patients with agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A population PK model for citalopram and its major metabolite, N-desmethyl citalopram, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Maternal Pharmacokinetics and Fetal Disposition of (±)-Citalopram during Mouse Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Desmethylcitalopram hydrochloride CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 97743-99-2
This technical guide provides an in-depth overview of Desmethylcitalopram hydrochloride, the primary active metabolite of the widely prescribed antidepressant, citalopram. This document details its chemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methodologies, serving as a crucial resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is a crystalline solid. It is the hydrochloride salt of Desmethylcitalopram, an active metabolite of citalopram that functions as a selective serotonin reuptake inhibitor (SSRI).[1]
| Property | Value | Reference |
| CAS Number | 97743-99-2 | [2][3][4] |
| Molecular Formula | C₁₉H₁₉FN₂O • HCl | [2] |
| Molecular Weight | 346.83 g/mol | [3][5][6] |
| IUPAC Name | 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | [3] |
| Synonyms | N-Desmethylcitalopram hydrochloride, Citalopram Impurity D | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 10 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |
| Predicted pKa (Strongest Basic) | 10.54 | [7][8] |
Synthesis
An established method for the synthesis of Desmethylcitalopram involves the N-demethylation of its parent compound, citalopram.[8][9]
Experimental Protocol: N-Demethylation of Citalopram
This protocol is based on the use of 1-chloroethyl chloroformate as a demethylating agent.[8][9]
Materials:
-
Citalopram
-
1-chloroethyl chloroformate
-
Methanol
-
Appropriate solvent (e.g., 1,2-dichloroethane)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Dissolve citalopram in a suitable organic solvent such as 1,2-dichloroethane.
-
Add 1-chloroethyl chloroformate to the solution. The reaction mixture is then heated to reflux to facilitate the demethylation process.
-
Upon completion of the reaction, the solvent is evaporated.
-
The resulting intermediate carbamate is warmed in methanol to yield the secondary amine, Desmethylcitalopram.
-
The free base of Desmethylcitalopram is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound.
-
The resulting solid is filtered and dried to yield the final product.
This method has been reported to produce Desmethylcitalopram in high yield.[8]
Mechanism of Action and Metabolism
Desmethylcitalopram, like its parent drug citalopram, is a selective serotonin reuptake inhibitor (SSRI).[1] It exerts its therapeutic effects by binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing the concentration of this neurotransmitter in the synapse.
Metabolic Pathway of Citalopram
Citalopram is metabolized in the liver primarily by the cytochrome P450 enzyme system. The initial N-demethylation to Desmethylcitalopram is catalyzed by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. Desmethylcitalopram is further metabolized by CYP2D6 through a second demethylation to the inactive metabolite, didesmethylcitalopram.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of citalopram in human plasma by high-performance liquid chromatography [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Desmethylcitalopram (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 5. Desmethylcitalopram | C19H19FN2O | CID 162180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
The Cytochrome P450-Mediated Conversion of Citalopram to Desmethylcitalopram: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The initial and principal metabolic pathway is the N-demethylation of citalopram to its primary active metabolite, desmethylcitalopram. This technical guide provides an in-depth overview of the core aspects of this metabolic conversion, focusing on the involved CYP isoforms, their kinetic parameters, and the experimental methodologies used for their characterization.
Core Metabolic Pathway: N-demethylation of Citalopram
The conversion of citalopram to desmethylcitalopram is a critical step in its biotransformation. This reaction is predominantly carried out by two main cytochrome P450 enzymes: CYP2C19 and CYP3A4.[1][2][3][4] CYP2D6 also contributes to this pathway, although its role is generally considered to be of lesser importance.[1][2][3][4] The activity of these enzymes can be influenced by genetic polymorphisms, leading to inter-individual variability in citalopram metabolism and clinical response.[5]
The metabolic conversion of citalopram to desmethylcitalopram can be visualized as a single-step enzymatic reaction.
Quantitative Data on Citalopram Metabolism
The affinity and capacity of the involved CYP enzymes to metabolize citalopram have been characterized through in vitro studies. The following tables summarize the key kinetic parameters.
Table 1: Kinetic Parameters for the N-demethylation of S-Citalopram (Escitalopram)
| CYP Isoform | Michaelis-Menten Constant (Km) (µM) |
| CYP2C19 | 69[6] |
| CYP2D6 | 29[6] |
| CYP3A4 | 588[6] |
Table 2: Apparent Michaelis-Menten Constant for Racemic Citalopram in Human Liver Microsomes (HLM)
| Parameter | Value (µM) |
| Apparent Km | 174[7] |
Table 3: Kinetic Parameters of Citalopram Demethylation by CYP2C19 Wild-Type and Variants
| CYP2C19 Variant | Vmax (pmol/min/pmol P450) | Km (µM) | Intrinsic Clearance (CLint) (Vmax/Km) (µL/min/nmol P450) | Relative Clearance (% of wild type) |
| CYP2C191 (Wild-Type) | 15.3 ± 1.2 | 114.3 ± 21.5 | 133.9 | 100 |
| CYP2C1929 | 37.0 ± 3.1 | 109.2 ± 23.4 | 338.8 | ~500 |
| L16F | 23.1 ± 1.8 | 118.7 ± 25.1 | 194.6 | ~150 |
| CYP2C192C | 4.8 ± 0.5 | 125.6 ± 28.9 | 38.2 | 28.5 |
| CYP2C193 | - | - | - | Weak/No Activity |
(Data for additional variants can be found in the source)[8]
Experimental Protocols
The characterization of citalopram metabolism relies on well-defined in vitro experimental systems. Below are detailed methodologies for conducting these key experiments.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines the general procedure for assessing the metabolism of citalopram in a pooled human liver microsome matrix.
Metabolism Assay with Recombinant CYP Enzymes
This protocol is designed to determine the contribution of individual CYP isoforms to citalopram metabolism using cDNA-expressed enzymes.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of citalopram and desmethylcitalopram is reversed-phase HPLC with UV or fluorescence detection.
-
Sample Preparation: Protein precipitation of the incubation mixture supernatant followed by solid-phase extraction (SPE) is a robust method for sample clean-up and concentration.[9]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Zorbax XDB C18).[1]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer or water with formic acid).[1][10] A typical mobile phase composition could be acetonitrile and water (30:70, v/v) with 0.25% formic acid.[1]
-
Detection: UV detection at approximately 239 nm or fluorescence detection.[11]
-
Flow Rate: Typically around 1.0 mL/min.
-
Internal Standard: An appropriate internal standard, such as protriptyline or desipramine, should be used for accurate quantification.[1][9]
-
Transcriptional Regulation of Key CYP Enzymes
The expression levels of CYP2C19 and CYP3A4 are not static and can be influenced by various endogenous and exogenous factors through the activation of nuclear receptors and transcription factors. Understanding this regulation is crucial for predicting potential drug-drug interactions.
Conclusion
The N-demethylation of citalopram to desmethylcitalopram is a key metabolic step governed primarily by CYP2C19 and CYP3A4. The activity of these enzymes is subject to significant inter-individual variability due to genetic polymorphisms and regulation by nuclear receptors. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate and understand this critical metabolic pathway. A thorough understanding of these mechanisms is essential for optimizing the therapeutic use of citalopram and minimizing the risk of adverse drug interactions.
References
- 1. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Influence of CYP2C19 Metabolizer Status on Escitalopram/Citalopram Tolerability and Response in Youth With Anxiety and Depressive Disorders [frontiersin.org]
- 6. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide on the Brain Accumulation and Effects of Desmethylcitalopram
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethylcitalopram (DCT) is the primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and its S-enantiomer, escitalopram. As an active metabolite, DCT significantly contributes to the therapeutic effects and side-effect profile of its parent compounds. Understanding the brain accumulation, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and molecular effects of DCT is crucial for optimizing antidepressant therapies and developing novel central nervous system (CNS) agents. This technical guide provides a comprehensive overview of the current knowledge on the brain accumulation and effects of desmethylcitalopram, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Brain Accumulation and Pharmacokinetics
The concentration of desmethylcitalopram in the brain is a critical determinant of its pharmacological activity. Studies have shown that DCT actively crosses the blood-brain barrier and accumulates in brain tissue.
Quantitative Data on Brain Accumulation
While specific brain-to-plasma ratios for desmethylcitalopram are not extensively reported, postmortem studies provide valuable insights into its relative distribution. One study found that the median ratio of citalopram to N-desmethylcitalopram was significantly higher in the brain (9.1) compared to the blood (4.1), suggesting that a substantial portion of the active moiety in the brain is the parent compound. However, the presence and accumulation of DCT in the brain are confirmed[1][2].
| Parameter | Value | Species | Method | Reference |
| Median Citalopram/N-Desmethylcitalopram Ratio (Brain) | 9.1 | Human (postmortem) | Liquid Chromatography-Mass Spectrometry | [1][2] |
| Median Citalopram/N-Desmethylcitalopram Ratio (Blood) | 4.1 | Human (postmortem) | Liquid Chromatography-Mass Spectrometry | [1][2] |
| Median Brain-Blood Ratio (Citalopram) | 3.71 (Range: 1.4-5.9) | Human (postmortem) | Ultra-performance liquid chromatography with tandem mass spectrometry | [2] |
Pharmacodynamics and Molecular Effects
Desmethylcitalopram exerts its effects primarily through the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.
Receptor and Transporter Binding Affinities
Desmethylcitalopram is a potent and selective serotonin reuptake inhibitor, similar to its parent compound citalopram. Its affinity for the norepinephrine transporter (NET) is significantly lower[3].
| Target | Binding Affinity (Ki, nM) | Species | Method | Reference |
| Human Serotonin Transporter (SERT) | Similar to Citalopram | Human | Radioligand Binding Assay | [3] |
| Human Norepinephrine Transporter (NET) | ~500-fold lower than for SERT | Human | Radioligand Binding Assay | [3] |
Effects on Neuronal Signaling
The primary mechanism of action of desmethylcitalopram is the blockade of SERT, which is a presynaptic transporter responsible for the reuptake of serotonin from the synaptic cleft[4]. This inhibition leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission. The downstream signaling effects are complex and involve adaptive changes in serotonin receptors and other signaling pathways over time.
Caption: Inhibition of the Serotonin Transporter (SERT) by Desmethylcitalopram.
Experimental Protocols
This section details the methodologies used to study the brain accumulation and effects of desmethylcitalopram.
In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters, like serotonin, in specific brain regions of awake animals.
Protocol:
-
Probe Implantation:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus).
-
Secure the probe with dental cement.
-
Allow the animal to recover from surgery.
-
-
Perfusion and Sample Collection:
-
On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline neurotransmitter level.
-
Administer desmethylcitalopram (or citalopram) systemically (e.g., intraperitoneally).
-
Collect dialysate samples at regular intervals.
-
-
Analysis:
-
Analyze the dialysate samples for serotonin and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the change in neurotransmitter levels from baseline following drug administration.
-
Caption: Workflow for an in vivo microdialysis experiment.
Positron Emission Tomography (PET) Imaging of SERT
PET imaging with specific radioligands, such as [¹¹C]DASB, allows for the in vivo visualization and quantification of SERT in the brain.
Protocol:
-
Radioligand Synthesis:
-
Synthesize the radioligand, for example, [¹¹C]DASB, which has high affinity and selectivity for SERT.
-
-
Subject Preparation and Injection:
-
Position the subject (human or animal) in the PET scanner.
-
Inject a bolus of the radioligand intravenously.
-
-
PET Scan Acquisition:
-
Acquire dynamic PET scan data over a period of time (e.g., 90-120 minutes)[5].
-
The scan captures the distribution and binding of the radioligand in the brain.
-
-
Data Analysis:
-
Reconstruct the PET data to generate images of radioligand distribution.
-
Use kinetic modeling with a reference region (e.g., cerebellum, which has low SERT density) to quantify SERT binding potential (BP_ND) in various brain regions[6][7].
-
To determine SERT occupancy by desmethylcitalopram, a baseline scan is performed, followed by administration of the drug and a second PET scan. The reduction in BP_ND reflects the occupancy of SERT by the drug.
-
Caption: Logical workflow for determining SERT occupancy using PET imaging.
Brain Tissue Binding Assay
This in vitro method determines the fraction of a drug that is unbound in brain tissue, which is the pharmacologically active portion.
Protocol:
-
Brain Homogenate Preparation:
-
Homogenize brain tissue from the species of interest (e.g., rat, mouse) in a buffer solution.
-
-
Equilibrium Dialysis:
-
Use a rapid equilibrium dialysis (RED) device.
-
Add the brain homogenate spiked with desmethylcitalopram to one chamber and buffer to the other, separated by a semipermeable membrane.
-
Incubate at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
-
Concentration Measurement:
-
Measure the concentration of desmethylcitalopram in both the brain homogenate and buffer chambers using LC-MS/MS.
-
-
Calculation of Unbound Fraction (fu,brain):
-
The unbound fraction is calculated as the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate chamber.
-
Conclusion
Desmethylcitalopram is a pharmacologically active metabolite that plays a significant role in the therapeutic effects of citalopram and escitalopram. Its ability to accumulate in the brain and potently inhibit the serotonin transporter underscores its importance in the treatment of depressive and anxiety disorders. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacokinetics and pharmacodynamics of desmethylcitalopram, paving the way for more refined and effective CNS therapies. Further research is warranted to fully elucidate the specific downstream signaling consequences of SERT inhibition by desmethylcitalopram and to obtain more precise in vivo quantitative data on its brain pharmacokinetics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Reference Brain/Blood Concentrations of Citalopram, Duloxetine, Mirtazapine and Sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Contributions of Serotonin Transporter Inhibition to the Acute and Chronic Actions of Fluoxetine and Citalopram in the SERT Met172 Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebral serotonin transporter measurements with [11C]DASB: A review on acquisition and preprocessing across 21 PET centres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Desmethylcitalopram Hydrochloride: A Technical Overview of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylcitalopram, the primary and active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and its S-enantiomer, escitalopram, plays a significant role in the therapeutic efficacy of its parent compounds.[1][2] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological profile of Desmethylcitalopram hydrochloride. It is designed to be a comprehensive resource for researchers, scientists, and professionals engaged in drug development and neuroscience.
Discovery and History
The history of Desmethylcitalopram is intrinsically linked to the development of citalopram, which was first synthesized in 1972 by the pharmaceutical company Lundbeck.[3] Citalopram was introduced to the market in Denmark in 1989.[3] In the course of studying the metabolism of citalopram, Desmethylcitalopram was identified as its major active metabolite.[3] Subsequent research revealed that Desmethylcitalopram is not merely an inert byproduct but an active selective serotonin reuptake inhibitor (SSRI) in its own right, contributing to the overall therapeutic effects of citalopram and escitalopram.[2]
The formation of Desmethylcitalopram from citalopram is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[4][5] Desmethylcitalopram itself is further metabolized to didesmethylcitalopram, a less active metabolite, by CYP2D6.[4] Studies have indicated a potential correlation between serum concentrations of Desmethylcitalopram and the clinical response to citalopram treatment in patients with major depressive disorder, highlighting its clinical relevance.
While Desmethylcitalopram has not been developed as a standalone therapeutic agent, its pharmacological activity underscores the importance of considering active metabolites in drug development and clinical practice.
Synthesis of this compound
An improved and efficient method for the synthesis of N-Desmethylcitalopram involves the N-demethylation of citalopram using 1-chloroethyl chloroformate, which results in a high yield of 87%.[6]
Experimental Protocol: Synthesis of this compound
Materials:
-
Citalopram base
-
Ethylene dichloride
-
Chloromethyl chloroformate
-
Ethyl acetate
-
Aqueous hydrochloric acid
Procedure:
-
Dissolve Citalopram base (150 g, 0.46 mol) in ethylene dichloride (750 ml).
-
Add chloromethyl chloroformate (89.54 g, 0.69 mol) to the solution at a temperature of 0-5°C.
-
Slowly heat the reaction mixture to 85-90°C and stir at this temperature until the reaction is complete.
-
Once the reaction is complete, dissolve the resulting Desmethylcitalopram base in ethyl acetate (600 ml) at 20-25°C.
-
Adjust the pH of the solution to 3.5 using aqueous hydrochloric acid.
-
Stir the reaction mass for 4 hours at 10-15°C to facilitate complete precipitation of the hydrochloride salt.
-
Filter the product and dry it at 40-45°C under vacuum to yield this compound.[7]
This method provides a high purity product suitable for research and analytical purposes.
Pharmacological Profile
Desmethylcitalopram is a potent and selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2]
Quantitative Pharmacological Data
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| Serotonin Transporter (SERT) | 12.8 nM | Rat | Radioligand Binding | [1] |
| Norepinephrine Transporter (NET) | 153 nM | Rat | Radioligand Binding | [1] |
| Dopamine Transporter (DAT) | > 10,000 nM | Human | Radioligand Binding | [1] |
| Pharmacokinetic Parameters | ||||
| Elimination Half-life (t½) | ~50 hours | Human | [2] | |
| Enzyme Inhibition (IC50) | ||||
| CYP2D6 | 39.5 µM | Human | In vitro | |
| CYP2C19 | 53.5 µM | Human | In vitro |
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)
This protocol provides a general framework for determining the binding affinity of Desmethylcitalopram to the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes prepared from cells stably expressing the human or rat transporter of interest (e.g., HEK293-hSERT).
-
Radioligand specific for the transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known inhibitor), and competitor binding (radioligand + varying concentrations of Desmethylcitalopram).
-
Reaction Mixture: To each well, add the cell membrane preparation, the appropriate buffer, and either the vehicle, the non-specific binding inhibitor, or Desmethylcitalopram at various concentrations.
-
Incubation: Add the specific radioligand to all wells to initiate the binding reaction. Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a specific duration to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter mats, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Desmethylcitalopram concentration. The IC50 value (the concentration of Desmethylcitalopram that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[1]
Visualizations
Signaling Pathway of Desmethylcitalopram
Caption: Mechanism of action of Desmethylcitalopram at the serotonergic synapse.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Citalopram Metabolism
Caption: Metabolic pathway of Citalopram to its primary and secondary metabolites.
References
- 1. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desmethylcitalopram - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP2017271A1 - Process for the preparation of escitalopram - Google Patents [patents.google.com]
Methodological & Application
High-Performance Liquid Chromatography Method for the Determination of Desmethylcitalopram
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Desmethylcitalopram, the primary active metabolite of the antidepressant citalopram, in biological matrices using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in drug development and clinical monitoring.
Introduction
Desmethylcitalopram is the main metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders.[1][2] Monitoring the concentration of both citalopram and its active metabolite, Desmethylcitalopram, in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[1][3] High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the simultaneous determination of these compounds.[4][5][6] This application note details a robust HPLC method coupled with UV or fluorescence detection for the analysis of Desmethylcitalopram in human plasma or serum.
Principle
The method involves the extraction of Desmethylcitalopram and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column with a suitable mobile phase. Detection is achieved using either a UV detector at approximately 240 nm or a fluorescence detector for enhanced sensitivity.[1][6] Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Desmethylcitalopram hydrobromide (Reference Standard)
-
Citalopram hydrobromide (Reference Standard)
-
Protriptyline or another suitable internal standard (IS)[1]
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid or Hydrochloric acid for pH adjustment
-
Perchloric acid[1]
-
Ultrapure water
-
Drug-free human plasma or serum
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a UV or Fluorescence detector.[1]
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desmethylcitalopram and the internal standard by dissolving the appropriate amount of the reference standard in methanol.[1] Store these solutions at 2-8°C, protected from light.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., methanol or mobile phase) to create a series of concentrations for the calibration curve.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM potassium dihydrogen phosphate), with the pH adjusted to around 4.0.[1] The exact ratio should be optimized for best separation (e.g., Acetonitrile:Buffer 2:1 v/v).[1] The mobile phase should be filtered and degassed before use.
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration.[1][5][7]
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1][7]
-
Sample Loading: To 0.5 mL of plasma or serum in a centrifuge tube, add a known amount of the internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge sequentially with 1 mL of ultrapure water, 1 mL of 50% methanol, and 1 mL of acetonitrile to remove interferences.[1]
-
Elution: Elute Desmethylcitalopram and the internal standard with a small volume (e.g., 0.3 mL) of an appropriate elution solvent, such as methanol containing 0.5% perchloric acid.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at an elevated temperature (e.g., 65°C).[1] Reconstitute the residue in a specific volume (e.g., 250 µL) of the mobile phase.[1]
-
Injection: Inject an aliquot (e.g., 50 µL) of the reconstituted sample into the HPLC system.[1]
Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of Desmethylcitalopram.
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile:10 mM KH2PO4 buffer (pH 4.0) (2:1, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 50 µL[1] |
| Column Temperature | 25°C[1] |
| Detector | Fluorescence Detector (FLD) or UV Detector |
| FLD Wavelengths | Excitation: 250 nm, Emission: 325 nm[1] |
| UV Wavelength | 240 nm[6] |
Data Presentation
The performance of the HPLC method should be validated according to established guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Performance |
| Linearity Range | 5 - 75 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.995[1] |
| Limit of Quantification (LOQ) | 6 ng/mL (FLD)[5], 8.4 ng/mL (UV)[2] |
| Intra-day Precision (%RSD) | < 7.3%[4] |
| Inter-day Precision (%RSD) | < 9.9%[4] |
| Accuracy (% Recovery) | 90 - 110%[9] |
| Extraction Recovery | > 90%[7] |
Visualizations
Experimental Workflow
The overall workflow for the analysis of Desmethylcitalopram by HPLC is depicted in the following diagram.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified high-performance liquid chromatographic method for the determination of citalopram and desmethylcitalopram in serum without interference from commonly used psychotropic drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Desmethylcitalopram in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of desmethylcitalopram, the primary active metabolite of the antidepressant citalopram, in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure involving protein precipitation, followed by rapid and selective chromatographic separation and detection. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring accurate measurement of desmethylcitalopram levels.
Introduction
Desmethylcitalopram is the main pharmacologically active metabolite of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. Monitoring the plasma concentrations of both citalopram and desmethylcitalopram is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the bioanalysis of drugs and their metabolites in complex biological matrices like plasma. This document provides a detailed protocol for the extraction and quantification of desmethylcitalopram in human plasma.
Experimental
Materials and Reagents
-
Desmethylcitalopram analytical standard
-
Desmethylcitalopram-d3 (or other suitable isotopic internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
Sample Preparation
A simple protein precipitation method is employed for the extraction of desmethylcitalopram from plasma.[1][2]
-
Allow all samples and standards to thaw to room temperature.
-
To 200 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., N-Desmethylcitalopram-d3 at a suitable concentration).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
A solid-phase extraction (SPE) method can also be utilized for sample clean-up.[3][4][5]
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
-
Column: Zorbax XDB C18 (or equivalent), 2.1 x 50 mm, 2.5 µm[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A gradient elution is typically used to ensure optimal separation.
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Desmethylcitalopram: Precursor ion (m/z) -> Product ion (m/z)
-
N-Desmethylcitalopram-d3 (IS): 314.3 -> 262.1[6]
-
-
Source Parameters:
Quantitative Data Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of desmethylcitalopram in plasma, based on data from various validated methods.
Table 1: Linearity and Quantification Limits
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Desmethylcitalopram | 0.25 - 50 | 0.25 | [2] |
| Desmethylcitalopram | 5 - 75 | 3.8 | [3] |
| S-(+)- and R-(-)-desmethylcitalopram | 0.3 - 100 | 0.3 | [1] |
| Desmethylcitalopram Enantiomers | up to 500 | 0.1 | [7] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Desmethylcitalopram | Low, Med, High | < 11.5 | < 11.5 | < 8 | [2] |
| S-(+)- and R-(-)-desmethylcitalopram | N/A | 0.9 - 15.9 | 1.3 - 17.8 | 90.0 - 113.3 | [1] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of desmethylcitalopram.
Caption: Experimental workflow for plasma sample preparation.
Caption: LC-MS/MS analysis workflow.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of desmethylcitalopram in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in a clinical or research laboratory setting. The presented quantitative data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Desmethylcitalopram in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and specific method for the determination of desmethylcitalopram, the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, in human plasma. The protocol employs liquid-liquid extraction followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS) in electron impact (EI) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
Introduction
Desmethylcitalopram is an active metabolite of citalopram, a widely prescribed antidepressant. Monitoring its concentration in plasma is crucial for optimizing therapeutic dosage, assessing patient compliance, and in toxicological investigations. Gas chromatography-mass spectrometry offers a robust and reliable analytical approach for the quantification of desmethylcitalopram. Due to the polar nature and low volatility of desmethylcitalopram, a derivatization step is essential to improve its chromatographic properties and achieve the necessary sensitivity for detection in biological matrices.
Experimental
Materials and Reagents
-
Desmethylcitalopram standard
-
Internal Standard (e.g., methylmaprotiline)
-
Trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA)
-
Organic solvents (e.g., hexane, ethyl acetate)
-
Deionized water
-
Human plasma (drug-free for calibration standards)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-5 or equivalent)
-
Autosampler
-
Vortex mixer
-
Centrifuge
Sample Preparation Protocol
-
Aliquoting: To 1 mL of human plasma in a glass tube, add the internal standard.
-
Alkalinization: Add a suitable volume of aqueous sodium hydroxide to raise the pH.
-
Extraction: Add 5 mL of an organic solvent mixture (e.g., hexane/ethyl acetate).
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes.
-
Separation: Transfer the organic layer to a clean tube.
-
Back Extraction (optional clean-up): Add a small volume of dilute acid (e.g., 0.1 M HCl), vortex, and centrifuge. Transfer the aqueous layer to a new tube, alkalinize, and re-extract into an organic solvent.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add the derivatizing agent (e.g., 50 µL of trifluoroacetic anhydride). Cap the tube and heat at a specified temperature (e.g., 60°C) for 30 minutes.[1]
-
Reconstitution: Evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Parameters
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Quantitative Data
The following tables summarize the quantitative data for the analysis of desmethylcitalopram by GC-MS, compiled from various studies.
Table 1: Linearity and Limits of Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Desmethylcitalopram | Plasma | 10 - 300 | 0.5 | [2] |
| Desmethylcitalopram | Plasma | 10 - 500 | 1 | [1] |
Table 2: Recovery and Precision
| Analyte | Matrix | Recovery (%) | Intra-day CV (%) | Inter-day CV (%) | Reference |
| Desmethylcitalopram | Plasma | 73 - 95 | 3 - 11 | 3 - 11 | [2] |
Diagrams
Caption: Experimental workflow for GC-MS analysis of Desmethylcitalopram.
Discussion
The described GC-MS method provides excellent sensitivity and specificity for the quantification of desmethylcitalopram in human plasma. The sample preparation procedure, involving liquid-liquid extraction, effectively removes potential interferences from the biological matrix. Derivatization is a critical step to ensure the volatility and thermal stability of desmethylcitalopram, allowing for its successful separation and detection by GC-MS.[1][2] The use of an internal standard corrects for variations in extraction efficiency and injection volume, ensuring accurate and precise quantification. The method demonstrates good linearity over a clinically relevant concentration range and has a low limit of quantification, making it suitable for various research and clinical applications.
Conclusion
This application note presents a detailed and robust protocol for the determination of desmethylcitalopram in human plasma using GC-MS. The method is reliable, sensitive, and specific, making it a valuable tool for researchers, scientists, and professionals in drug development and clinical monitoring.
References
- 1. Determination of plasma levels of citalopram and its demethylated and deaminated metabolites by gas chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of human plasma levels of citalopram, paroxetine, sertraline, and their metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Desmethylcitalopram from Serum: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase extraction (SPE) of desmethylcitalopram, the primary active metabolite of the antidepressant citalopram, from human serum. The described method is robust, reliable, and suitable for quantitative analysis using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for use in therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.
Introduction
Desmethylcitalopram is the major pharmacologically active metabolite of citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. Monitoring the serum concentrations of both citalopram and desmethylcitalopram is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Solid-phase extraction is a widely adopted technique for the cleanup and pre-concentration of analytes from complex biological matrices like serum, offering significant advantages over traditional liquid-liquid extraction methods. This application note details a reproducible SPE protocol for the efficient isolation of desmethylcitalopram from serum samples prior to chromatographic analysis.
Experimental Protocol
This protocol is a synthesis of established methods for the solid-phase extraction of desmethylcitalopram and citalopram from serum or plasma.[1][2][3]
Materials and Reagents
-
Desmethylcitalopram analytical standard
-
Internal Standard (IS) (e.g., protriptyline or a deuterated analog like citalopram-d6)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (35%)
-
Hydrochloric acid (1 N)
-
Ammonium hydroxide
-
Formic acid
-
Ultrapure water
-
Drug-free human serum
-
Solid-Phase Extraction (SPE) Cartridges: C18 (50 mg, 1 mL) or mixed-mode cation exchange (MCX) cartridges are commonly used.[1][4]
Equipment
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
pH meter
-
HPLC or LC-MS/MS system
Sample Pre-treatment
-
Allow frozen serum samples to thaw at room temperature.
-
Centrifuge the serum samples at 2000-4000 g for 5 minutes to pellet any particulate matter.[1]
-
Transfer 0.5 mL of the supernatant to a clean polypropylene centrifuge tube.
-
Spike with an appropriate amount of internal standard solution.
-
Add 0.5 mL of acetonitrile, vortex for 30 seconds, and then centrifuge at 1500 g for 13 minutes to precipitate proteins.[1]
-
The resulting supernatant is used for the SPE procedure.
Solid-Phase Extraction Procedure (using C18 cartridges)
-
Cartridge Conditioning:
-
Wash the C18 cartridge sequentially with 1.0 mL of 1 N HCl, followed by two washes with 1.0 mL of methanol, and finally one wash with 1.0 mL of ultrapure water.[1]
-
-
Sample Loading:
-
Apply the pre-treated sample supernatant onto the conditioned C18 cartridge.
-
Allow the sample to pass through the cartridge under gravity or with a gentle vacuum.[1]
-
-
Washing:
-
Elution:
-
Elute the analyte and internal standard from the cartridge using 0.3 mL of methanol containing 0.5% of 35% perchloric acid.[1]
-
Collect the eluate in a clean glass tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness at 65°C under a stream of nitrogen.
-
Reconstitute the residue in 0.25 mL of the mobile phase used for the chromatographic analysis.[1]
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies employing SPE for the analysis of desmethylcitalopram in serum or plasma.
Table 1: Linearity and Quantification Limits
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |
| Desmethylcitalopram | Plasma | 5 - 75 | 6 | HPLC-Fluorescence | [1][2] |
| Desmethylcitalopram | Serum | 10 - 500 | 10 | SPE-MS/MS | |
| Desmethylcitalopram | Saliva | 10 - 1000 | 4 | UHPLC-DAD | [5] |
| Desmethylcitalopram | Whole Blood | 0.005 - 0.5 (mg/kg) | 0.005 (mg/kg) | LC-MS/MS | [7] |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Recovery (%) | Within-run CV (%) | Between-run CV (%) | Reference |
| Desmethylcitalopram | Plasma | 104 ± 3 | 1.1 - 2.9 | 2.9 - 8.8 | [2] |
| Desmethylcitalopram | Saliva | > 90 | < 15 | < 15 | [5] |
| Desmethylcitalopram | Whole Blood | 71 - 80 | ≤ 16 | ≤ 16 | [7] |
Visualizations
Experimental Workflow
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Liquid-Liquid Extraction of Desmethylcitalopram from Human Saliva
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethylcitalopram is the primary active metabolite of the widely prescribed antidepressant, citalopram. Therapeutic drug monitoring in easily accessible biological fluids like saliva is a valuable tool for personalizing dosage and minimizing adverse effects. This application note details a liquid-liquid extraction (LLE) protocol for the efficient recovery of Desmethylcitalopram from human saliva, suitable for subsequent analysis by methods such as Ultra-High-Performance Liquid Chromatography (UHPLC).
Quantitative Data Summary
The following table summarizes the performance characteristics of the liquid-liquid extraction method for Desmethylcitalopram from human saliva using dichloromethane as the extraction solvent.
| Parameter | Value | Reference |
| Analyte | Desmethylcitalopram | [1][2] |
| Matrix | Human Saliva | [1][2] |
| Extraction Method | Liquid-Liquid Extraction (LLE) | [1][3] |
| Extraction Solvent | Dichloromethane | [1][3][4] |
| Recovery at 50 ng/mL | 73% | [1][2] |
| Recovery at 500 ng/mL | 89% | [1][2] |
| Linearity Range | 10 - 1000 ng/mL | [1][3] |
| Limit of Quantification (LOQ) | 8.0 ng/mL | [1][3] |
Experimental Protocol: Liquid-Liquid Extraction
This protocol is based on the successful extraction of Desmethylcitalopram from human saliva for UHPLC analysis.[1][3]
Materials and Reagents:
-
Human saliva samples
-
Desmethylcitalopram standard solution
-
Internal Standard (IS) solution (e.g., Venlafaxine at 100 µg/mL)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Thaw frozen saliva samples to room temperature.
-
Centrifuge 1 mL of saliva at 8,000 x g for 5 minutes to pellet any particulate matter.[1]
-
Transfer the supernatant to a clean microcentrifuge tube.
-
-
Spiking with Internal Standard:
-
Add an appropriate volume of the internal standard solution to the saliva supernatant. For example, add 100 µL of a 100 µg/mL IS solution.[1]
-
-
Liquid-Liquid Extraction:
-
Add an equal volume (e.g., 1 mL) of dichloromethane to the saliva sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
-
Analyte Recovery:
-
Carefully aspirate the lower organic layer (dichloromethane) and transfer it to a clean tube.
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at room temperature or in a water bath.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable mobile phase for your analytical method. For example, dissolve the residue in 100 µL of a mixture of acetonitrile and water (50:50, v/v).[1]
-
Vortex briefly to ensure complete dissolution.
-
The sample is now ready for injection into the analytical instrument (e.g., UHPLC).
-
Experimental Workflow Diagram
References
Application Notes and Protocols: Synthesis and Purification of Desmethylcitalopram Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylcitalopram, the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a critical compound for pharmacokinetic, pharmacodynamic, and drug metabolism studies. The availability of a highly purified Desmethylcitalopram hydrochloride reference standard is essential for the accurate quantification of the metabolite in biological matrices and for impurity profiling in drug manufacturing. These application notes provide detailed protocols for the synthesis and purification of this compound to a reference standard quality.
Synthesis of this compound
The most common and efficient method for the synthesis of Desmethylcitalopram is the N-demethylation of Citalopram. One of the effective reagents for this transformation is 1-chloroethyl chloroformate (ACE-Cl).
Synthesis Pathway: N-demethylation of Citalopram
Caption: Synthesis of Desmethylcitalopram HCl via N-demethylation.
Experimental Protocol: Synthesis via N-demethylation
Materials:
-
Citalopram base
-
1-Chloroethyl chloroformate (ACE-Cl)
-
1,2-Dichloroethane (DCE)
-
Methanol
-
Aqueous Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Citalopram base in dry 1,2-dichloroethane.
-
Addition of ACE-Cl: Cool the solution to 0-5 °C using an ice bath. Slowly add 1-chloroethyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Hydrolysis: Dissolve the resulting crude carbamate intermediate in methanol and heat to reflux. Monitor the hydrolysis by TLC or HPLC until the carbamate is fully converted to Desmethylcitalopram.
-
Isolation of Base: After cooling, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Desmethylcitalopram base.
-
Salt Formation: Dissolve the crude Desmethylcitalopram base in a minimal amount of a suitable solvent like ethyl acetate or isopropanol. Add a stoichiometric amount of aqueous hydrochloric acid dropwise with stirring.[1]
-
Precipitation and Isolation: Stir the mixture to allow for complete precipitation of this compound.[1] Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification of this compound
To achieve the high purity required for a reference standard, the synthesized this compound must be further purified. Recrystallization and preparative HPLC are common methods.
Purification Workflow
Caption: Workflow for purification and analysis of the reference standard.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: A mixture of isopropyl alcohol and water is a suitable solvent system for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of the IPA/water solvent mixture. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold IPA/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to a constant weight.
Experimental Protocol: Preparative HPLC
Instrumentation:
-
Preparative High-Performance Liquid Chromatography system with a suitable detector (e.g., UV-Vis).
-
Preparative C18 column.
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of Desmethylcitalopram from its impurities. A typical mobile phase could consist of a mixture of acetonitrile and a phosphate buffer.
-
Scale-up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, injection volume, and sample concentration for the larger column dimensions.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC column and collect the fraction containing the pure Desmethylcitalopram.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator or lyophilizer.
-
Final Product: The resulting solid is the purified this compound.
Data Presentation
| Synthesis Method | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| N-demethylation | 1-Chloroethyl chloroformate | 1,2-Dichloroethane, Methanol | 87 | >95 (crude) | [2] |
| Demethylation & HCl salt formation | - | Ethyl acetate | - | 99.5 (HPLC) | [1] |
| Purification Method | Solvent/Mobile Phase | Resulting Purity (%) |
| Recrystallization | Isopropyl alcohol/Water | >99.5 (expected) |
| Preparative HPLC | Acetonitrile/Phosphate Buffer | >99.8 (achievable) |
Quality Control and Characterization
The final product should be thoroughly characterized to confirm its identity and purity as a reference standard.
Analytical HPLC for Purity Determination
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 240 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Procedure:
-
Prepare a standard solution of the purified this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and determine the purity by calculating the area percentage of the main peak.
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
By following these detailed protocols, researchers can reliably synthesize and purify this compound to a high degree of purity, suitable for use as a reference standard in various analytical and research applications.
References
Application Notes: Therapeutic Drug Monitoring of Desmethylcitalopram
Introduction
Desmethylcitalopram (DCIT) is the primary and pharmacologically active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressants, citalopram and its S-enantiomer, escitalopram.[1] Like its parent compounds, desmethylcitalopram functions as an SSRI and contributes to the overall therapeutic effect. The metabolism of citalopram to desmethylcitalopram is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[2][3] Therapeutic Drug Monitoring (TDM) of desmethylcitalopram, in conjunction with its parent drug, is a valuable tool for optimizing treatment outcomes, particularly in patients with non-response, adverse effects, or suspected non-adherence. Large inter-individual variations in the pharmacokinetics of antidepressants necessitate the development of adequate tools for optimizing treatment. This document provides a detailed protocol for the quantitative analysis of desmethylcitalopram in human plasma or serum using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is a common and robust method for this application.
Clinical Significance
The monitoring of desmethylcitalopram levels alongside citalopram is important for several reasons:
-
Assessment of Metabolism: The ratio of desmethylcitalopram to citalopram can provide insights into the patient's metabolic phenotype, particularly the activity of the CYP2C19 enzyme.
-
Contribution to Clinical Response: Studies have suggested that higher concentrations of desmethylcitalopram may be associated with a more significant reduction in depression scores, indicating its contribution to the antidepressant effect.[4][5] One study indicated that a high concentration of N-desmethylcitalopram (>73.25 ng/mL) was associated with a more significant reduction in Hamilton Depression Rating Scale (HDRS) scores.[5]
-
Toxicity: Although not definitively established, elevated levels of the metabolite could potentially contribute to adverse effects.
-
Adherence: Undetectable or very low levels of both the parent drug and metabolite can indicate non-adherence to the prescribed medication.
While a definitive therapeutic reference range for desmethylcitalopram alone is not firmly established, its concentration is typically evaluated in relation to the parent drug. The median S-desmethylcitalopram level has been observed to be approximately 60% of the parent substance, S-citalopram.[6]
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Desmethylcitalopram
| Parameter | Typical Value | Reference |
| Linearity Range | 0.3 - 100 ng/mL | [7] |
| 5 - 75 ng/mL | [8] | |
| 10 - 300 ng/mL | [9] | |
| Limit of Quantification (LOQ) | 0.3 ng/mL | [7] |
| 5.0 ng/mL | [10] | |
| 0.5 ng/mL | [9] | |
| Limit of Detection (LOD) | Not always reported | |
| Intraday Precision (%CV) | 0.9 - 8.4% | [7] |
| 3 - 11% | [9] | |
| Interday Precision (%CV) | 0.9 - 9.6% | [7] |
| 3 - 11% | [9] | |
| Accuracy/Trueness | 97.1 - 103.6% | [7] |
| Recovery | >70% | |
| 73 - 95% (as a secondary amine) | [9] |
Experimental Protocols
Protocol 1: Quantification of Desmethylcitalopram in Human Plasma/Serum by LC-MS/MS
This protocol is a representative method based on commonly published procedures.[7]
1. Materials and Reagents
-
Desmethylcitalopram certified reference material
-
Desmethylcitalopram-d3 (or other suitable isotopic internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma/serum (drug-free for calibration and quality control)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates/tubes
2. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment: To 200 µL of plasma/serum, add 20 µL of internal standard working solution (e.g., Desmethylcitalopram-d3 at 1 µg/mL). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase:
-
A: 10 mM ammonium acetate in water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate desmethylcitalopram from other matrix components and its parent drug.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Desmethylcitalopram: Q1/Q3 (e.g., 311.2 -> 109.1)
-
Desmethylcitalopram-d3 (IS): Q1/Q3 (e.g., 314.3 -> 262.1)
-
4. Data Analysis
-
Quantify desmethylcitalopram concentrations using a calibration curve prepared in drug-free plasma/serum.
-
The concentration of the analyte is determined from the peak area ratio of the analyte to the internal standard.
Mandatory Visualizations
References
- 1. Desmethylcitalopram - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Toward therapeutic drug monitoring of citalopram in depression? Insights from a systematic review [frontiersin.org]
- 6. Therapeutic drug monitoring of escitalopram in an outpatient setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Simultaneous determination of human plasma levels of citalopram, paroxetine, sertraline, and their metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of Desmethylcitalopram in Postmortem Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylcitalopram is the primary active metabolite of the widely prescribed antidepressant, citalopram. In postmortem toxicology, the accurate quantification of desmethylcitalopram in various tissues is crucial for interpreting the role of the parent drug in a decedent's cause of death. Desmethylcitalopram is formed from citalopram primarily through the action of cytochrome P450 enzymes in the liver.[1][2] This document provides detailed protocols for the extraction and quantification of desmethylcitalopram in postmortem tissues, along with relevant quantitative data and metabolic pathways.
Metabolic Pathway of Citalopram to Desmethylcitalopram
Citalopram is metabolized in the liver to its active metabolite, desmethylcitalopram, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[1][2] Desmethylcitalopram can be further metabolized to didesmethylcitalopram. Understanding this metabolic pathway is essential for interpreting the relative concentrations of the parent drug and its metabolites in postmortem samples.
References
Application Notes and Protocols for the Use of Desmethylcitalopram-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Desmethylcitalopram-d3 as an internal standard in the quantitative analysis of citalopram and its primary metabolite, desmethylcitalopram. The methodologies outlined are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for bioanalysis.
Introduction
Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. Therapeutic drug monitoring of citalopram and its active metabolite, desmethylcitalopram, is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. Accurate and precise quantification of these analytes in biological matrices is therefore essential.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. Desmethylcitalopram-d3, a deuterated analog of desmethylcitalopram, is an ideal internal standard for the quantification of both citalopram and desmethylcitalopram.[1][2][3] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
This section details the recommended procedures for sample preparation and LC-MS/MS analysis for the quantification of citalopram and desmethylcitalopram in human plasma.
Materials and Reagents
-
Citalopram hydrobromide (Reference Standard)
-
Desmethylcitalopram hydrobromide (Reference Standard)
-
Desmethylcitalopram-d3 hydrochloride (Internal Standard)[1][2][3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of citalopram, desmethylcitalopram, and Desmethylcitalopram-d3 by dissolving the appropriate amount of each standard in methanol.
-
Intermediate Solutions: Prepare intermediate solutions by diluting the stock solutions with a mixture of methanol and water (50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate solutions to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Desmethylcitalopram-d3 at a suitable concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common and effective method for extracting citalopram and desmethylcitalopram from plasma.[4]
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the Desmethylcitalopram-d3 internal standard working solution and vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 600 µL of acetonitrile to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample (or the supernatant from protein precipitation) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Citalopram | 325.2 | 109.1 | 25 |
| Desmethylcitalopram | 311.2 | 109.1 | 25 |
| Desmethylcitalopram-d3 (IS) | 314.2 | 112.1 | 25 |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of citalopram and desmethylcitalopram using a deuterated internal standard. The data is a composite from various literature sources and should be used as a guideline.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Citalopram | 1 - 500 | 1 | > 0.99 |
| Desmethylcitalopram | 1 - 500 | 1 | > 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Citalopram | 5 | < 10% | ± 15% | < 10% | ± 15% |
| 50 | < 10% | ± 15% | < 10% | ± 15% | |
| 400 | < 10% | ± 15% | < 10% | ± 15% | |
| Desmethylcitalopram | 5 | < 10% | ± 15% | < 10% | ± 15% |
| 50 | < 10% | ± 15% | < 10% | ± 15% | |
| 400 | < 10% | ± 15% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Citalopram | > 85% | < 15% |
| Desmethylcitalopram | > 85% | < 15% |
| Desmethylcitalopram-d3 (IS) | > 85% | < 15% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for sample analysis.
References
Desmethylcitalopram Hydrochloride: A Guide to Solution Preparation and Storage for Research Applications
Abstract
This document provides detailed application notes and protocols for the preparation and storage of Desmethylcitalopram hydrochloride solutions tailored for researchers, scientists, and drug development professionals. Desmethylcitalopram is the primary active metabolite of the widely prescribed antidepressant, citalopram. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound. This guide outlines methodologies for creating solutions for various research applications, including analytical standards, in vitro cell-based assays, and in vivo studies. All quantitative data regarding solubility and storage stability is summarized in structured tables for ease of reference. Furthermore, this document includes visual workflows and logical diagrams to ensure clarity and precision in experimental execution.
Introduction
This compound is a critical compound in neuropharmacology and drug metabolism research. As the major metabolite of citalopram, it exhibits its own pharmacological activity, including the inhibition of serotonin reuptake. Understanding its effects in various experimental models requires the consistent and accurate preparation of solutions. This guide provides standardized protocols to minimize variability and ensure the integrity of research findings.
Physicochemical Properties and Solubility
This compound is a crystalline solid.[1] Its solubility is a critical factor in the preparation of stock and working solutions. The table below summarizes the reported solubility in various common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [1] |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1] |
| Ethanol | 5 mg/mL | [1] |
| Methanol | 1 mg/mL (as free base) | [2][3] |
Note: For DMSO, it is recommended to use a newly opened container as it is hygroscopic, which can affect solubility.[4]
Solution Preparation Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions for different research applications.
Protocol for Preparing High-Concentration Stock Solutions
High-concentration stock solutions are essential for serial dilutions and to minimize the amount of solvent in the final experimental medium. DMSO is a common solvent for creating these stock solutions due to the high solubility of the compound.
Objective: To prepare a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage section.
Protocol for Preparing Working Solutions for In Vitro Cell Culture
For cell-based assays, it is crucial to dilute the high-concentration stock solution into the appropriate cell culture medium to achieve the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.
Objective: To prepare a 10 µM working solution in cell culture medium from a 10 mg/mL DMSO stock solution.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Calculate the required volume of the stock solution. The molecular weight of this compound is 346.83 g/mol .
-
10 mg/mL = 10 g/L
-
Molarity = (10 g/L) / (346.83 g/mol ) = 0.0288 M = 28.8 mM
-
-
Perform a serial dilution. For example, to make a 10 µM working solution in 10 mL of cell culture medium:
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to the medium. For instance, add 1 µL of the 28.8 mM stock solution to 2.88 mL of medium to get a 10 mM intermediate solution.
-
Then, add a small volume of the intermediate solution to the final volume of the medium. For example, add 10 µL of the 10 mM intermediate solution to 10 mL of medium to achieve a final concentration of 10 µM.
-
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
Use the freshly prepared working solution for your cell culture experiments immediately.
Protocol for Preparing Formulations for In Vivo Studies
For animal studies, this compound needs to be formulated in a vehicle that is safe for administration. The choice of vehicle depends on the route of administration (e.g., oral, intravenous, intraperitoneal).
Objective: To prepare an oral formulation in a vehicle of 0.5% Carboxymethyl cellulose (CMC) in water.[5]
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (CMC)
-
Sterile distilled water (ddH₂O)
-
Magnetic stirrer and stir bar
-
Calibrated balance and weighing paper
Procedure:
-
Prepare the 0.5% CMC vehicle by dissolving 0.5 g of CMC in 100 mL of ddH₂O. Stir until a clear solution is obtained.
-
Weigh the required amount of this compound. For example, to prepare 10 mL of a 2.5 mg/mL suspension, weigh 25 mg of the compound.
-
Add the weighed powder to the 0.5% CMC solution.
-
Vortex or stir the suspension to ensure it is homogenous before administration.
-
It is recommended to use freshly prepared formulations for optimal results in in vivo studies.[5]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound and its solutions.
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 5 years | [1] |
| Stock Solution in DMSO | -80°C | 2 years | [4] |
| Stock Solution in DMSO | -20°C | 1 year | [4] |
| Stock Solution in Methanol | 4°C (protected from light) | Not specified | [6] |
| Aqueous Solution (pH 5 and 7) | Room Temperature (under simulated sunlight) | Stable for at least 30 days | [7] |
Key Storage Recommendations:
-
Solid Compound: Store the solid powder at -20°C for long-term stability.[1]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] For DMSO stock solutions, storage at -80°C is recommended for up to 2 years, while storage at -20°C is suitable for up to 1 year.[4]
-
Working Solutions: It is always best practice to prepare fresh working solutions from stock solutions for each experiment.
Visual Diagrams and Workflows
To further clarify the experimental procedures, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.
Caption: Workflow for the preparation of stock and working solutions of this compound.
Caption: Logical relationships in the storage and stability of this compound solutions.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the preparation and storage of this compound solutions for various research purposes. Adherence to these guidelines will help ensure the accuracy, reproducibility, and validity of experimental results. Researchers should always refer to the specific product information sheet provided by the supplier for the most accurate and up-to-date information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Desmethylcitalopram HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. N-去甲基西酞普兰盐酸盐 盐酸盐 溶液 1.0 mg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Desmethylcitalopram-d4 hydrochloride | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Desmethylcitalopram HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference and resolving common issues during the High-Performance Liquid Chromatography (HPLC) analysis of desmethylcitalopram.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in desmethylcitalopram HPLC analysis?
A1: Interference in desmethylcitalopram HPLC analysis typically originates from two main sources:
-
Endogenous components from the biological matrix: When analyzing samples like plasma or serum, components such as proteins, phospholipids, and other small molecules can co-elute with desmethylcitalopram, leading to inaccurate quantification. This is often referred to as a "matrix effect."[1][2][3]
-
Exogenous substances: These can include process-related impurities from the synthesis of the parent drug, citalopram, other metabolites of citalopram, or co-administered drugs and their metabolites.[4][5][6]
Q2: How can I minimize matrix effects in my analysis?
A2: Minimizing matrix effects is crucial for accurate and reproducible results. The most effective strategy is a robust sample preparation procedure.[1][2] Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples. It can selectively isolate desmethylcitalopram and remove a significant portion of interfering matrix components.[7][8][9][10]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate desmethylcitalopram from the sample matrix based on its solubility in immiscible solvents.[2]
-
Protein Precipitation: While a simpler technique, it is often less clean than SPE or LLE and may not remove all interfering substances.[2][3]
Optimizing chromatographic conditions, such as the mobile phase composition and gradient, can also help to separate desmethylcitalopram from any remaining matrix components.[11]
Q3: What are the ideal chromatographic conditions for desmethylcitalopram analysis?
A3: The optimal conditions can vary depending on the specific column and instrumentation used. However, a common starting point for reversed-phase HPLC analysis of desmethylcitalopram is:
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and a buffer (such as potassium dihydrogen phosphate) is typical. The pH of the mobile phase is a critical parameter and should be carefully controlled.[4][7][10][12]
-
Detection: UV or fluorescence detection is commonly employed. Fluorescence detection can offer higher sensitivity and selectivity.[7][9]
Refer to the detailed experimental protocols for specific examples.
Troubleshooting Guide
This guide addresses common problems encountered during desmethylcitalopram HPLC analysis in a question-and-answer format.
Peak Shape Problems
Q: My desmethylcitalopram peak is tailing. What could be the cause and how do I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front, is a common issue.
-
Possible Causes:
-
Secondary Interactions: Unwanted interactions between the basic desmethylcitalopram molecule and acidic silanol groups on the surface of the silica-based column packing.[13]
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column, or a loss of the stationary phase.[14][15]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing.[16]
-
Column Overload: Injecting too much sample can cause peak distortion.[17]
-
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH can help to suppress the ionization of silanol groups and reduce secondary interactions.[13][15]
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol groups.
-
Incorporate an Additive: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mask the silanol groups, though this is less necessary with modern columns.[13]
-
Clean or Replace the Column: If the column is contaminated, flushing it with a strong solvent may help. If the column is degraded, it will need to be replaced.[14]
-
Reduce Injection Volume/Concentration: If column overload is suspected, inject a smaller volume or a more dilute sample.[17]
-
Q: I am observing peak fronting for my desmethylcitalopram peak. What should I do?
A: Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.
-
Possible Causes:
-
Sample Overload: This is a very common cause of peak fronting.[17]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[17]
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to fronting.
-
-
Solutions:
-
Dilute the Sample: The simplest solution for sample overload is to dilute the sample and re-inject.[17]
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve or dilute your sample in the initial mobile phase.
-
Increase Column Temperature: A modest increase in column temperature may improve peak shape.
-
Retention Time and Resolution Issues
Q: My retention time for desmethylcitalopram is shifting between injections. What could be the problem?
A: Inconsistent retention times can compromise the reliability of your analysis.
-
Possible Causes:
-
Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.
-
Fluctuations in Flow Rate: Issues with the HPLC pump can lead to an unstable flow rate.
-
Column Temperature Variations: An unstable column temperature can cause retention time shifts.[17]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is accurately prepared and degassed.
-
Check the Pump: Prime the pump and check for any leaks.
-
Use a Column Oven: A column oven will ensure a stable operating temperature.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting a sequence of injections.
-
Q: I have poor resolution between desmethylcitalopram and an interfering peak. How can I improve the separation?
A: Poor resolution can lead to inaccurate integration and quantification.
-
Possible Causes:
-
Sub-optimal Mobile Phase: The mobile phase composition may not be strong enough or selective enough to separate the compounds.
-
Column Degradation: A loss of column efficiency will result in broader peaks and poorer resolution.
-
Inadequate Sample Preparation: Co-eluting interferences from the matrix.
-
-
Solutions:
-
Optimize the Mobile Phase: Adjust the organic solvent to buffer ratio or change the pH. A gradient elution may be necessary to improve separation.
-
Use a More Efficient Column: A column with a smaller particle size or a longer length can improve resolution.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove the interfering compounds.[1][2]
-
Experimental Protocols & Data
Example HPLC Method for Desmethylcitalopram in Plasma
This protocol is a synthesized example based on published methods.[7][8]
-
Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 0.5 mL of plasma, add an internal standard.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol.
-
Elute desmethylcitalopram with methanol containing 0.5% perchloric acid.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions
-
Column: C18, 5 µm particle size
-
Mobile Phase: Acetonitrile:10 mM Potassium Dihydrogen Phosphate buffer (2:1 v/v), pH adjusted to 4.0
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Detection: Fluorescence (Excitation: 250 nm, Emission: 325 nm)
-
Quantitative Data Summary
The following table summarizes typical quantitative performance characteristics for desmethylcitalopram HPLC methods.
| Parameter | Desmethylcitalopram | Citalopram | Reference |
| Linearity Range | 5 - 75 ng/mL | 10 - 150 ng/mL | [7][8] |
| 6 - 800 ng/mL | 12 - 1600 ng/mL | [9] | |
| Limit of Quantitation (LOQ) | 1.14 ng/mL | 2.5 ng/mL | [8] |
| 6 ng/mL | 12 ng/mL | [9] | |
| Recovery | > 90% | > 90% | [10] |
| ~104% | ~104% | [9] | |
| Intra-day Precision (%CV) | 1.1% - 3.1% | 2.5% - 3.1% | [9] |
| Inter-day Precision (%CV) | 2.9% - 8.8% | 5.2% - 7.4% | [9] |
Visual Diagrams
Caption: Experimental workflow for Desmethylcitalopram HPLC analysis.
Caption: Troubleshooting logic for HPLC peak shape issues.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. real.mtak.hu [real.mtak.hu]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. uhplcs.com [uhplcs.com]
Technical Support Center: Solid-Phase Extraction of Desmethylcitalopram
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Desmethylcitalopram during solid-phase extraction (SPE).
Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of Desmethylcitalopram, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I experiencing low recovery of Desmethylcitalopram?
A1: Low recovery of Desmethylcitalopram can stem from several factors throughout the SPE process. The most common issues include analyte breakthrough during the sample loading phase, premature elution during the wash steps, or incomplete elution from the sorbent.[1][2] To systematically troubleshoot this, it is recommended to analyze the fractions from each step of the protocol (load, wash, and elution) to pinpoint where the loss is occurring.[2]
Potential causes and solutions are detailed in the table below:
| Potential Cause | Recommended Solution |
| Analyte Breakthrough (Loss during sample loading) | - Incorrect Sorbent Choice: Desmethylcitalopram is a metabolite of Citalopram and shares similar properties. Reversed-phase sorbents like C18 or C2 are commonly used.[3] Ensure the sorbent has sufficient capacity for your sample size.[1] - Inappropriate Sample pH: The pH of the sample should be adjusted to ensure the analyte is retained. For basic compounds like Desmethylcitalopram on a reversed-phase sorbent, a neutral to slightly basic pH can enhance retention. - High Flow Rate: Loading the sample too quickly can prevent adequate interaction between the analyte and the sorbent.[4] A flow rate of 1-2 drops per second is a good starting point.[5] |
| Premature Elution (Loss during washing) | - Wash Solvent is Too Strong: The organic content of the wash solvent may be too high, causing the analyte to be washed away with impurities. Try decreasing the percentage of organic solvent in the wash solution.[1][6] For instance, if using methanol, a 5-20% solution is a common starting point for washing in reversed-phase SPE.[5] |
| Incomplete Elution | - Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between Desmethylcitalopram and the sorbent. Increase the organic strength of the elution solvent or consider adding a modifier. For example, using methanol with 2-5% ammonium hydroxide can improve the elution of basic compounds from reversed-phase sorbents.[7] - Insufficient Elution Volume: Ensure the volume of the elution solvent is adequate to completely pass through the sorbent bed. Eluting with multiple smaller volumes can sometimes be more effective than a single large volume.[4] |
Q2: My recovery rates for Desmethylcitalopram are inconsistent between samples. What could be the cause?
A2: Inconsistent recovery, or poor reproducibility, is often linked to variability in the SPE procedure or issues with the analytical system itself.[2] Before troubleshooting the SPE method, it is crucial to verify the performance of your analytical instrument (e.g., HPLC, LC-MS) by injecting known standards to check for issues like sample carryover or detector problems.[2] If the instrument is functioning correctly, consider the following aspects of your SPE protocol:
-
Sorbent Variability: Ensure you are using SPE cartridges from the same manufacturing lot to minimize variability.[2]
-
Inconsistent Flow Rates: Manually processing samples can introduce variability in flow rates. If possible, use a vacuum manifold or an automated system to maintain consistent flow.[4]
-
Sample Pre-treatment: Incomplete protein precipitation or filtration can lead to clogging of the SPE cartridge, affecting flow and recovery.[1] Ensure your pre-treatment is robust and consistent for all samples.
-
Drying Steps: If your protocol includes a drying step before elution, ensure it is performed consistently for the same duration and under the same vacuum pressure for all samples.
Q3: I am observing significant matrix effects in my final extract. How can I improve the cleanliness of my sample?
A3: Matrix effects can interfere with the accurate quantification of Desmethylcitalopram. To obtain a cleaner extract, you may need to optimize your wash steps or consider a different SPE sorbent.
-
Optimize the Wash Step: The goal of the wash step is to remove interfering compounds without eluting the analyte of interest.[8] Experiment with different wash solutions of varying organic strength and pH to selectively remove matrix components.[6]
-
Consider Mixed-Mode SPE: For complex matrices, a mixed-mode SPE sorbent, which utilizes both reversed-phase and ion-exchange retention mechanisms, can provide superior cleanup. For a basic compound like Desmethylcitalopram, a mixed-mode cation exchange (MCX) sorbent could be effective. This allows for a strong retention of the analyte via ion exchange, enabling more rigorous washing steps to remove neutral and acidic interferences.
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is best for Desmethylcitalopram extraction?
A1: The choice of SPE cartridge depends on the sample matrix and the desired level of cleanup. For the extraction of Desmethylcitalopram, several types of cartridges have been successfully used:
-
Reversed-Phase (e.g., C18, C2): These are the most common and have demonstrated high recovery rates, often exceeding 90%.[3] C18 is a good starting point for most applications.[9][10]
-
Mixed-Mode Cation Exchange (MCX): These cartridges offer enhanced selectivity for basic compounds like Desmethylcitalopram and can result in cleaner extracts, which is particularly beneficial for complex matrices like plasma or blood. However, in some studies, mixed-mode columns have shown lower recovery efficiencies compared to C18 for the simultaneous analysis of multiple antidepressants.[3]
Q2: What is the optimal pH for the sample and wash solutions?
A2: The pH plays a critical role in the retention and elution of ionizable compounds. Desmethylcitalopram is a basic compound.
-
For Reversed-Phase SPE: To maximize retention, the pH of the sample should be adjusted to keep the analyte in its neutral or less polar state. However, for basic compounds, a neutral to slightly basic pH is often used. One study reported high recovery using a washing solvent with a pH of 3.5 (using formic acid), which would protonate the amine group of Desmethylcitalopram, potentially increasing its polarity but still achieving good retention on a C18 column.[3][10] This suggests that the hydrophobic interaction with the C18 backbone is still dominant.
-
For Mixed-Mode Cation Exchange SPE: The sample should be loaded at a pH below the pKa of the sorbent's acidic functional group and the analyte's basic functional group (typically pH < 6) to ensure both are ionized, facilitating strong ionic retention.
Q3: Which solvents are recommended for eluting Desmethylcitalopram?
A3: The elution solvent should be strong enough to disrupt the sorbent-analyte interactions.
-
For Reversed-Phase SPE: Methanol or acetonitrile are common elution solvents.[5] To improve the recovery of basic compounds, the addition of a small amount of a basic modifier is highly effective. A common choice is 2-5% ammonium hydroxide in methanol.[7]
-
For Mixed-Mode Cation Exchange SPE: Elution is typically achieved by using a solvent that neutralizes the charge on the analyte or the sorbent. A solution of 5% ammonium hydroxide in an organic solvent like methanol is a standard choice to elute basic compounds from a cation exchange sorbent.
Data Summary
The following tables summarize quantitative data on the recovery of Desmethylcitalopram and its parent compound, Citalopram, under various SPE conditions as reported in the literature.
Table 1: Recovery of Desmethylcitalopram (DCIT) and Citalopram (CIT) from Saliva using SPE
| Analyte | Concentration | Recovery (%) | SPE Cartridge | Washing Solvent | Elution Solvent | Reference |
| DCIT | 50 ng/mL | 94% | Discovery C18 | Redistilled water with formic acid (pH 3.5) | Methanol | [3] |
| DCIT | 500 ng/mL | 97% | Discovery C18 | Redistilled water with formic acid (pH 3.5) | Methanol | [3] |
| CIT | 50 ng/mL | 95% | Discovery C18 | Redistilled water with formic acid (pH 3.5) | Methanol | [3] |
| CIT | 500 ng/mL | 98% | Discovery C18 | Redistilled water with formic acid (pH 3.5) | Methanol | [3] |
Table 2: Comparative Recovery of Citalopram and Metabolites with Different SPE Cartridges
| Analyte | SPE Cartridge | Recovery (%) | Matrix | Reference |
| CIT & DCIT | C18 | ~104% | Deproteinized Plasma | [11][12] |
| CIT | C2 | ~98% | Serum | [3] |
| DCIT | C2 | ~102% | Serum | [3] |
| CIT & DCIT | Mixed-Mode | 49-72% | Saliva | [3] |
Experimental Protocols
Below are detailed methodologies for common SPE procedures cited in the literature for the extraction of Desmethylcitalopram.
Protocol 1: Reversed-Phase SPE (C18) for Desmethylcitalopram from Saliva
This protocol is adapted from a study that achieved >90% recovery for both Citalopram and Desmethylcitalopram.[3][10]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Discovery C18) by passing 1 mL of methanol, followed by 1 mL of ultrapure water.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of redistilled water adjusted to pH 3.5 with formic acid.
-
Sample Loading: Take 1 mL of the saliva sample and load it onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of redistilled water adjusted to pH 3.5 with formic acid to remove polar interferences.
-
Elution: Elute the analytes with 0.5 mL of methanol into a clean collection tube.
-
Post-Elution: The eluate can then be evaporated to dryness and reconstituted in a suitable mobile phase for chromatographic analysis.
Protocol 2: Generic Mixed-Mode Cation Exchange (MCX) SPE for Basic Compounds
This is a generic protocol suitable for basic compounds like Desmethylcitalopram, adapted from established methodologies for mixed-mode SPE.
-
Sample Pre-treatment: Dilute the sample (e.g., plasma, urine) 1:1 with a buffer at pH 6 (e.g., 50 mM ammonium acetate).
-
Cartridge Conditioning: Condition an MCX SPE cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of the pH 6 buffer.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing (Polar Interferences): Wash the cartridge with 1 mL of the pH 6 buffer.
-
Washing (Acidic & Neutral Interferences): Wash the cartridge with 1 mL of 1M acetic acid, followed by 1 mL of methanol. This step removes a wide range of interferences while the basic analyte is retained by strong ion exchange.
-
Elution: Elute the analyte with 1-2 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the analyte, disrupting the ionic interaction with the sorbent.
Visualizations
The following diagrams illustrate the experimental workflow for solid-phase extraction and a logical troubleshooting process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethylcitalopram stability under different pH and light conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of desmethylcitalopram under various pH and light conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is known about the general stability of desmethylcitalopram?
A1: Desmethylcitalopram, the primary active metabolite of citalopram, is generally considered to be a stable molecule. Published literature suggests that it is relatively stable under both hydrolytic (pH-related) and photolytic (light-related) stress conditions in aqueous environments[1]. However, comprehensive quantitative data on its degradation under a wide range of forced conditions is not extensively available, necessitating specific stability studies for new formulations or applications.
Q2: Why am I observing unexpected degradation of my desmethylcitalopram sample?
A2: Unexpected degradation can arise from several factors. Consider the following:
-
Purity of the Sample: Impurities in the desmethylcitalopram sample could be less stable and degrade, leading to the appearance of new peaks in your analysis.
-
Excipient Interaction: If you are working with a formulation, excipients can interact with desmethylcitalopram and promote degradation.
-
Storage Conditions: Ensure that your samples are stored at the recommended temperature and protected from light when not undergoing testing.
-
Contamination: Contamination of your solvents, buffers, or storage containers can introduce reactive species that may degrade the sample.
Q3: How should I design a forced degradation study for desmethylcitalopram?
A3: A forced degradation study for desmethylcitalopram should be designed to evaluate its stability under harsh conditions, which helps in identifying potential degradation products and developing a stability-indicating analytical method. The study should include exposure to acidic, basic, oxidative, thermal, and photolytic stress.
Troubleshooting Guides
Issue 1: High Variability in Stability Data
-
Problem: You are observing inconsistent results across replicate samples in your stability study.
-
Possible Causes & Solutions:
-
Inhomogeneous Sample Preparation: Ensure that your desmethylcitalopram stock solutions are well-mixed and that all subsequent dilutions are prepared accurately.
-
Inconsistent Stress Conditions: Verify that all samples are subjected to the exact same temperature, pH, light intensity, and duration of exposure. Use calibrated equipment.
-
Analytical Method Variability: Validate your analytical method for precision and reproducibility. Ensure consistent sample injection volumes and run conditions.
-
Issue 2: No Degradation Observed Under Stress Conditions
-
Problem: You have subjected desmethylcitalopram to forced degradation conditions, but you do not observe any significant degradation.
-
Possible Causes & Solutions:
-
High Stability of the Molecule: As literature suggests, desmethylcitalopram is a stable molecule[1]. The stress conditions you applied may not be harsh enough to induce degradation.
-
Increasing Stress: You can try increasing the concentration of the acid, base, or oxidizing agent, extending the exposure time, or increasing the temperature. However, be cautious of over-stressing, which may lead to secondary degradation products not relevant to real-world stability.
-
Data Presentation: Illustrative Stability of Desmethylcitalopram
The following tables present illustrative quantitative data for the stability of desmethylcitalopram under forced degradation conditions. This data is based on the reported high stability of the compound and is intended to serve as a representative example. Actual results may vary based on experimental conditions.
Table 1: Hydrolytic Stability of Desmethylcitalopram
| Condition | Temperature (°C) | Time (hours) | Desmethylcitalopram Assay (%) | Total Degradation Products (%) |
| 0.1 M HCl | 60 | 24 | 99.5 | 0.5 |
| 0.1 M HCl | 60 | 72 | 98.8 | 1.2 |
| Water | 60 | 72 | >99.9 | <0.1 |
| 0.1 M NaOH | 60 | 24 | 99.2 | 0.8 |
| 0.1 M NaOH | 60 | 72 | 98.5 | 1.5 |
Table 2: Oxidative Stability of Desmethylcitalopram
| Condition | Temperature (°C) | Time (hours) | Desmethylcitalopram Assay (%) | Total Degradation Products (%) |
| 3% H₂O₂ | 25 | 24 | 99.0 | 1.0 |
| 3% H₂O₂ | 25 | 72 | 97.5 | 2.5 |
Table 3: Photostability of Desmethylcitalopram (ICH Q1B Conditions)
| Light Source | Total Illumination | Total Near UV Exposure | Desmethylcitalopram Assay (%) | Total Degradation Products (%) |
| Cool White Fluorescent & UV-A Lamps | 1.2 million lux hours | 200 watt hours/m² | >99.9 | <0.1 |
| Cool White Fluorescent & UV-A Lamps | 2.4 million lux hours | 400 watt hours/m² | 99.8 | 0.2 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Solutions:
-
Prepare a stock solution of desmethylcitalopram in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare 0.1 M hydrochloric acid (HCl), purified water, and 0.1 M sodium hydroxide (NaOH) solutions.
-
-
Stress Conditions:
-
For each condition (acid, neutral, and base), add a known volume of the desmethylcitalopram stock solution to a volumetric flask and dilute with the respective medium (0.1 M HCl, water, or 0.1 M NaOH) to a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at 60°C.
-
-
Time Points:
-
Withdraw aliquots at initial (t=0), 24, and 72 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Photostability Study (as per ICH Q1B)
-
Sample Preparation:
-
Prepare a solution of desmethylcitalopram in a suitable solvent at a concentration of 100 µg/mL.
-
Place the solution in a chemically inert, transparent container.
-
-
Light Exposure:
-
Expose the sample to a light source that provides both cool white fluorescent light and near-ultraviolet (UV-A) light.
-
The total illumination should be not less than 1.2 million lux hours, and the near UV exposure should be not less than 200 watt-hours per square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
-
Sample Analysis:
-
After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.
-
Visualizations
Caption: Workflow for a forced degradation study of desmethylcitalopram.
Caption: A logical guide for troubleshooting unexpected degradation of desmethylcitalopram.
References
Technical Support Center: Analysis of Postmortem Desmethylcitalopram Redistribution
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the postmortem redistribution of Desmethylcitalopram.
Frequently Asked Questions (FAQs)
Q1: What is postmortem redistribution (PMR) and why is it a concern for Desmethylcitalopram?
A1: Postmortem redistribution (PMR) is the process by which drugs and their metabolites shift from tissues with high concentrations (such as the lungs, liver, and myocardium) into the blood and other tissues after death. This can lead to inaccurate drug concentration measurements in postmortem samples, complicating the interpretation of toxicological findings. Desmethylcitalopram, the primary active metabolite of the antidepressant citalopram, is a lipophilic and basic compound, which makes it prone to significant PMR.
Q2: Which specimen is best for minimizing the effects of PMR for Desmethylcitalopram analysis?
A2: Peripheral blood, such as femoral blood, is considered the gold standard for minimizing the effects of PMR. Central blood (e.g., heart blood) is more susceptible to contamination from surrounding tissues with high drug concentrations. When peripheral blood is unavailable, vitreous humor can be a useful alternative specimen, although concentrations are generally lower than in blood.
Q3: What are the key factors that influence the extent of Desmethylcitalopram PMR?
A3: Several factors can influence the degree of PMR for Desmethylcitalopram:
-
Time after death: The longer the postmortem interval, the greater the potential for redistribution.
-
Temperature: Higher ambient temperatures can accelerate decomposition and redistribution processes. Refrigeration can slow down but not eliminate PMR.[1]
-
Cause of death: The physiological changes associated with the cause of death can potentially influence drug distribution.
-
Drug properties: The physicochemical properties of Desmethylcitalopram, including its lipophilicity and basicity, are major drivers of its redistribution.
Q4: How can I differentiate between antemortem drug ingestion and postmortem redistribution?
A4: Differentiating between high drug concentrations due to overdose and those resulting from PMR is a significant challenge. Analyzing multiple specimen types (e.g., peripheral blood, central blood, liver, and vitreous humor) can provide a more complete picture. A significantly higher concentration in central blood or liver compared to peripheral blood is often indicative of PMR. Additionally, considering the parent drug to metabolite ratio (citalopram/desmethylcitalopram) can sometimes offer insights, although this ratio can also be affected by PMR.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in Desmethylcitalopram concentrations between different blood samples from the same case. | Postmortem redistribution is likely the primary cause. Central blood (e.g., heart blood) concentrations are often elevated due to diffusion from the lungs and liver. | Prioritize the analysis of peripheral blood (e.g., femoral vein) as it is less affected by PMR. Always document the specific sampling site. If only central blood is available, interpret the results with caution and consider analyzing other tissues. |
| Low or no detection of Desmethylcitalopram in vitreous humor despite high blood concentrations. | Desmethylcitalopram has a lower distribution into the vitreous humor compared to blood. | This is an expected finding. While vitreous humor is a useful matrix for many drugs, the lower concentration of Desmethylcitalopram should be considered when interpreting results. It can still be a valuable specimen for qualitative confirmation. |
| Inconsistent parent drug-to-metabolite (Citalopram/Desmethylcitalopram) ratios across different tissues. | Both citalopram and desmethylcitalopram undergo PMR, but potentially at different rates, leading to altered ratios in different tissues postmortem. | There is no consistent citalopram/desmethylcitalopram ratio identified within any specimen group postmortem.[3][5] Therefore, relying solely on this ratio for interpretation can be misleading. It is crucial to consider the concentrations of both compounds in multiple specimens. |
| Poor recovery of Desmethylcitalopram during solid-phase extraction (SPE) from tissue homogenates. | The complex matrix of postmortem tissues, especially liver, can interfere with the extraction process. Inadequate homogenization or inappropriate SPE sorbent and solvent selection can lead to low recovery. | Optimize the homogenization procedure to ensure a uniform sample. For SPE, C18 cartridges are commonly used.[6] Ensure proper conditioning of the cartridge and use a washing step with a solvent like water with formic acid to remove interferences before eluting with methanol.[6] |
| Matrix effects observed in LC-MS/MS analysis, leading to ion suppression or enhancement. | Co-eluting endogenous compounds from the complex postmortem matrix can interfere with the ionization of Desmethylcitalopram and the internal standard. | Implement a thorough sample cleanup procedure, such as a robust SPE or liquid-liquid extraction (LLE) protocol. The use of a matrix-matched calibrator and a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
Quantitative Data
Table 1: Postmortem Distribution of Citalopram and Desmethylcitalopram in Human Tissues
| Specimen | Citalopram Specimen/Blood Ratio (Mean ± SD) | Desmethylcitalopram Parent/Metabolite Ratio in Blood (Average) | Reference |
| Urine | 12 ± 19 | - | [3] |
| Vitreous Humor | 0.42 ± 0.21 | - | [3] |
| Liver | 16 ± 8 | - | [3] |
| Lung | 15 ± 15 | - | [3] |
| Kidney | 3.6 ± 2.5 | - | [3] |
| Spleen | 8.1 ± 3.7 | - | [3] |
| Muscle | 0.83 ± 0.40 | - | [3] |
| Brain | 2.3 ± 1.2 | - | [3] |
| Heart | 1.9 ± 1.0 | - | [3] |
| Blood | - | 6.4 | [2] |
Note: The specimen/blood ratios for Desmethylcitalopram are not as extensively reported in the literature. The parent/metabolite ratio can be highly variable and should be interpreted with caution.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Desmethylcitalopram from Postmortem Blood
This protocol is a general guideline and may require optimization based on laboratory-specific instrumentation and reagents.
Materials:
-
Postmortem blood sample (femoral preferred)
-
Internal Standard (e.g., Desmethylcitalopram-d4)
-
Phosphate buffer (pH 6.0)
-
C18 SPE cartridges
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Ethyl acetate
-
Formic acid
Procedure:
-
Sample Pre-treatment: To 1 mL of postmortem blood, add the internal standard and 4 mL of phosphate buffer (pH 6.0). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of phosphate buffer (pH 6.0) through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of phosphate buffer (pH 6.0) followed by 1 mL of a 1:1 methanol/water solution.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute Desmethylcitalopram with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desmethylcitalopram: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (specific m/z values will depend on the instrument)
-
Internal Standard (Desmethylcitalopram-d4): Precursor ion > Product ion
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum sensitivity for Desmethylcitalopram and its internal standard.
Visualizations
Caption: Experimental workflow for postmortem Desmethylcitalopram analysis.
Caption: Key factors influencing Desmethylcitalopram postmortem redistribution.
References
- 1. Early-phase postmortem redistribution of the enantiomers of citalopram and its demethylated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citalopram distribution in postmortem cases [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 6. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Desmethylcitalopram LC-MS Analysis
Welcome to our dedicated technical support center for the LC-MS analysis of Desmethylcitalopram. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mobile phase optimization and to offer solutions for common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phase conditions for Desmethylcitalopram analysis by reversed-phase LC-MS?
A1: A common starting point for the analysis of Desmethylcitalopram, a polar basic compound, on a C18 column is a gradient elution with an aqueous mobile phase (A) and an organic mobile phase (B).
-
Mobile Phase A (Aqueous): Water with an acidic modifier is typically used to ensure good peak shape and promote ionization in positive electrospray ionization (ESI) mode. Commonly used additives include 0.1% formic acid or 10 mM ammonium formate.[1]
-
Mobile Phase B (Organic): Acetonitrile is the most common organic solvent due to its favorable chromatographic properties and compatibility with MS detection. Methanol can also be used.
A typical gradient might start with a low percentage of the organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 90-95% B) to elute the analyte.
Q2: How does the pH of the mobile phase affect the analysis of Desmethylcitalopram?
A2: Mobile phase pH is a critical parameter for the analysis of ionizable compounds like Desmethylcitalopram.
-
Low pH (e.g., pH 2-4): At a low pH, the amine functional groups of Desmethylcitalopram will be protonated, leading to increased polarity and potentially earlier elution on a reversed-phase column. The acidic conditions also aid in achieving sharp peaks by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[2] Furthermore, a low pH is generally favorable for positive mode electrospray ionization, enhancing sensitivity.[3]
-
High pH (e.g., pH 8-10): At a higher pH, Desmethylcitalopram will be in its neutral form, making it less polar and resulting in stronger retention on a reversed-phase column. This can be advantageous for resolving it from other polar, early-eluting compounds. However, a high pH requires a pH-tolerant column to avoid stationary phase degradation.
Q3: What is the role of additives like formic acid and ammonium formate in the mobile phase?
A3: Mobile phase additives play a crucial role in both the chromatographic separation and the mass spectrometric detection of Desmethylcitalopram.
-
Formic Acid: As an acidic additive, formic acid helps to control the pH of the mobile phase, leading to improved peak shape for basic compounds by reducing peak tailing.[2] It is also a volatile additive, making it highly compatible with MS detection as it readily evaporates in the ion source.
-
Ammonium Formate/Ammonium Acetate: These are volatile buffers that can be used to control the pH of the mobile phase more precisely than just an acid.[4] They can improve peak shape and reproducibility. The choice between formate and acetate can influence selectivity and ionization efficiency. Ammonium formate is often a good starting point for many applications.[5]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
Q: My Desmethylcitalopram peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like Desmethylcitalopram is a common issue in reversed-phase chromatography and is often caused by secondary interactions with the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Desmethylcitalopram, causing peak tailing.
-
Solution 1: Lower Mobile Phase pH: Decrease the pH of the mobile phase by adding an acid like formic acid (e.g., 0.1%). This protonates the silanol groups, reducing their interaction with the protonated analyte.[2]
-
Solution 2: Use a Modern, High-Purity Silica Column: Newer columns are often manufactured with higher purity silica and are better end-capped, resulting in fewer active silanol sites.
-
Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites. However, this is less common in LC-MS due to potential ion suppression.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Accumulation of matrix components on the column can lead to active sites that cause tailing.
-
Solution: Use a guard column and ensure adequate sample preparation to remove matrix interferences. Regularly flush the column with a strong solvent.
-
Issue 2: Low Sensitivity/Poor Ionization
Q: I am experiencing low signal intensity for Desmethylcitalopram. How can I improve the sensitivity of my LC-MS method?
A: Low sensitivity can be due to a variety of factors related to the mobile phase and MS source conditions.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase pH: The pH of the mobile phase directly impacts the ionization efficiency of the analyte.
-
Solution: For positive ion mode ESI, ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to promote the formation of protonated molecules [M+H]+.
-
-
Ion Suppression from Mobile Phase Additives: Some mobile phase additives can suppress the ionization of the target analyte.
-
Solution: Use volatile and MS-friendly additives like formic acid, acetic acid, ammonium formate, or ammonium acetate at the lowest effective concentration. Avoid non-volatile buffers like phosphates.
-
-
Inappropriate Organic Solvent: The choice of organic solvent can affect desolvation efficiency in the ESI source.
-
Solution: Acetonitrile generally has better desolvation properties than methanol and can sometimes lead to better sensitivity.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Desmethylcitalopram.
-
Solution: Improve sample preparation to remove interfering matrix components. Adjusting the chromatographic conditions to separate the analyte from the suppressive region can also be effective.
-
Data Presentation
The following table summarizes the expected effects of different mobile phase parameters on the LC-MS analysis of Desmethylcitalopram.
| Mobile Phase Parameter | Condition 1 | Effect on Desmethylcitalopram | Condition 2 | Effect on Desmethylcitalopram |
| Aqueous Phase pH | pH 3 (e.g., 0.1% Formic Acid) | Shorter retention time, good peak shape, enhanced positive ionization. | pH 9 (e.g., 10mM Ammonium Bicarbonate) | Longer retention time, potentially improved resolution from polar interferences. Requires a pH-stable column. |
| Organic Modifier | Acetonitrile | Generally sharper peaks and better MS sensitivity due to efficient desolvation. | Methanol | Can offer different selectivity compared to acetonitrile. |
| Additive | 0.1% Formic Acid | Good protonation for positive ESI, helps in achieving sharp peaks. | 10 mM Ammonium Formate | Provides buffering capacity for improved reproducibility and can enhance peak shape.[5] |
Experimental Protocols
Standard LC-MS/MS Method for Desmethylcitalopram in Human Plasma
This protocol provides a general procedure. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desmethylcitalopram: Precursor Ion > Product Ion (specific m/z values to be determined by infusion)
-
Internal Standard: Precursor Ion > Product Ion
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
Mandatory Visualization
Below is a troubleshooting workflow for common LC-MS issues encountered during Desmethylcitalopram analysis, represented using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 3. Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Desmethylcitalopram chromatography
This guide provides troubleshooting solutions for common chromatographic issues encountered during the analysis of Desmethylcitalopram, a primary metabolite of the antidepressant Citalopram. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Desmethylcitalopram peak tailing?
Peak tailing for Desmethylcitalopram, a basic compound, is most often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing.[1][2][3][4] This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail." Other causes can include column contamination, extra-column volume, or an inappropriate mobile phase pH.[2][5]
Q2: What is causing my analyte peak to show fronting?
Peak fronting is typically a result of column overload, which can be due to either injecting a sample with too high a concentration (mass overload) or too large a volume (volume overload).[6][7][8] It can also be caused by incompatibility between the sample solvent and the mobile phase, where the sample is dissolved in a solvent significantly stronger than the mobile phase.[6][9]
Q3: My Desmethylcitalopram peak is split. What should I investigate first?
First, determine if all peaks in the chromatogram are split or just the analyte peak. If all peaks are split, it often points to a physical problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[10][11][12] If only the Desmethylcitalopram peak is split, the issue is more likely chemical. This can include sample solvent incompatibility, co-elution with an interfering compound, or operating at a mobile phase pH very close to the analyte's pKa.[13]
Q4: What is the ideal mobile phase pH for analyzing a basic compound like Desmethylcitalopram?
To achieve a symmetrical peak shape for basic compounds, it is crucial to control the ionization of both the analyte and the stationary phase. A common strategy is to work at a low pH (e.g., pH 2.5-3.5).[1][5] At this pH, residual silanol groups on the silica surface are protonated (neutral), which prevents ionic interaction with the protonated (positively charged) basic analyte, thereby reducing peak tailing.[1][3]
Q5: How can I quickly improve peak shape without changing my column?
You can try several mobile phase and sample adjustments. Modifying the mobile phase by lowering the pH with an acidic additive (like formic acid or trifluoroacetic acid) or increasing the buffer concentration can significantly improve tailing.[1][14] For fronting, the simplest solution is to dilute your sample or reduce the injection volume.[8] Also, ensure your sample is dissolved in a solvent that is weaker than or identical to your starting mobile phase.[13][15]
Troubleshooting Guides
This section provides a more in-depth look at specific peak shape problems and their solutions.
Table 1: Summary of Common Peak Shape Problems and Primary Causes
| Peak Shape Problem | Primary Chemical Causes | Primary Physical/Instrumental Causes |
| Peak Tailing | Secondary interactions with active silanol sites; incorrect mobile phase pH; low buffer concentration.[2][4][15] | Column contamination/degradation; extra-column dead volume.[5][15] |
| Peak Fronting | Sample overload (concentration or volume); sample solvent stronger than mobile phase.[6][7][9] | Column packing bed collapse; low column temperature.[6][16] |
| Split Peaks | Sample solvent incompatibility; mobile phase pH near analyte pKa; co-elution with an impurity.[11][13] | Partially blocked column frit; void at column inlet; injector issues.[11][17] |
Logical Workflow for Troubleshooting
When poor peak shape is observed, a systematic approach can help identify the root cause efficiently. The following diagram illustrates a general troubleshooting workflow.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. youtube.com [youtube.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in Desmethylcitalopram Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of desmethylcitalopram.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of desmethylcitalopram bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of desmethylcitalopram by co-eluting, undetected components in the sample matrix (e.g., plasma, urine). This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification.
Q2: I'm observing low signal intensity and poor sensitivity for desmethylcitalopram. Could this be due to matrix effects?
A2: Yes, low signal intensity and poor sensitivity are common indicators of ion suppression, a type of matrix effect. Co-eluting endogenous substances from the biological sample can interfere with the ionization of desmethylcitalopram in the mass spectrometer's ion source, leading to a reduced signal.
Q3: How can I confirm that matrix effects are causing the issues in my desmethylcitalopram analysis?
A3: A post-column infusion experiment is a widely used qualitative method to identify the presence and retention time of matrix components that cause ion suppression or enhancement. This experiment helps to determine if the elution of desmethylcitalopram coincides with these interfering regions.
Q4: What are the most common causes of matrix effects in plasma or serum samples when analyzing desmethylcitalopram?
A4: In biological matrices like plasma and serum, phospholipids are a primary cause of matrix-induced ion suppression. These molecules are abundant in cell membranes and can be co-extracted with desmethylcitalopram, particularly when using simpler sample preparation methods like protein precipitation.
Q5: Can a stable isotope-labeled internal standard (SIL-IS) for desmethylcitalopram fully compensate for matrix effects?
A5: A SIL-IS is the most effective tool to compensate for matrix effects. Since the SIL-IS is chemically identical to desmethylcitalopram, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate ratiometric quantification. However, its effectiveness can be compromised if there is chromatographic separation between the analyte and the SIL-IS (isotope effect) or if the concentration of co-eluting matrix components is excessively high.
Q6: My results are inconsistent even with a SIL-IS. What could be the problem?
A6: Inconsistent results despite using a SIL-IS may indicate differential matrix effects. This can happen if there's a slight chromatographic separation between desmethylcitalopram and its SIL-IS, exposing them to different matrix components. It's crucial to ensure co-elution. Additionally, using an excessively high concentration of the internal standard can cause self-suppression and interfere with the analyte's ionization.
Troubleshooting Guides
Issue 1: Suspected Ion Suppression Leading to Low Analyte Response
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will identify the chromatographic regions with significant ion suppression.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the elution of desmethylcitalopram from the ion suppression zones.
-
Enhance Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but be mindful of the lower limit of quantification (LLOQ) for desmethylcitalopram.
-
Issue 2: Inaccurate Quantification Despite Using a Stable Isotope-Labeled Internal Standard
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that desmethylcitalopram and its SIL-IS are perfectly co-eluting.
-
Optimize Internal Standard Concentration: Ensure the concentration of the SIL-IS is appropriate and not causing self-suppression.
-
Evaluate Different Lots of Matrix: Assess the matrix effect in at least six different lots of the biological matrix to check for variability.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to normalize the matrix effects.
-
Data Presentation
Table 1: Quantitative Matrix Effect Data for Desmethylcitalopram in Human Plasma and Breast Milk
| Analyte | Matrix | Sample Preparation | Internal Standard Normalization | Matrix Effect Range (%) |
| S-(+)-Desmethylcitalopram | Plasma | Protein Precipitation + SPE | Yes | 99 - 101[1] |
| R-(-)-Desmethylcitalopram | Plasma | Protein Precipitation + SPE | Yes | 99 - 101[1] |
| S-(+)-Desmethylcitalopram | Breast Milk | Protein Precipitation + SPE | Yes | 98 - 105[1] |
| R-(-)-Desmethylcitalopram | Breast Milk | Protein Precipitation + SPE | Yes | 98 - 105[1] |
Table 2: Illustrative Comparison of Sample Preparation Methods for Reducing Matrix Effects (General)
| Sample Preparation Method | Typical Matrix Component Removal | Potential for Matrix Effects |
| Protein Precipitation (PPT) | Removes proteins | High (phospholipids often remain) |
| Liquid-Liquid Extraction (LLE) | Removes proteins and some phospholipids | Moderate to Low |
| Solid-Phase Extraction (SPE) | Removes proteins and a broader range of interferences | Low |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
-
Analyte Infusion: Prepare a standard solution of desmethylcitalopram in a suitable solvent. Infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mass spectrometer, teeing it in after the analytical column. This will establish a stable baseline signal for the analyte.
-
Blank Matrix Injection: Prepare a blank matrix sample (e.g., plasma from a drug-free subject) using your current extraction procedure.
-
Analysis: Once a stable baseline is achieved from the infused analyte, inject the extracted blank matrix sample onto the LC system.
-
Signal Monitoring: Monitor the signal of the infused desmethylcitalopram throughout the chromatographic run. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Factor
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of desmethylcitalopram at low and high concentrations in the mobile phase or a suitable neat solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix. Spike the extracted matrix with desmethylcitalopram at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with desmethylcitalopram at the same low and high concentrations. Extract these samples. (This set is used to determine recovery).
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the ratio of the peak area of desmethylcitalopram in Set B to the peak area in Set A.
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE): Calculate the ratio of the peak area in Set C to the peak area in Set B.
-
RE (%) = [(Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike)] x 100
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): If using a SIL-IS, calculate the ratio of the analyte/IS peak area ratio in the presence of matrix (Set B) to the analyte/IS peak area ratio in the neat solution (Set A). The coefficient of variation of the IS-normalized MF from at least six different matrix lots should be ≤15%.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in bioanalysis.
References
Reducing ion suppression for Desmethylcitalopram in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for Desmethylcitalopram in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of Desmethylcitalopram?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, Desmethylcitalopram, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In bioanalytical methods, endogenous components of complex matrices like plasma, serum, or urine are common causes of ion suppression.[5][6]
Q2: How can I detect ion suppression in my Desmethylcitalopram analysis?
A common method to qualitatively assess ion suppression is the post-column infusion experiment.[6] In this technique, a constant flow of a Desmethylcitalopram standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the constant baseline signal of Desmethylcitalopram indicates the retention time at which matrix components are eluting and causing ion suppression.
Quantitatively, the matrix effect can be evaluated by comparing the peak area of Desmethylcitalopram in a post-extraction spiked matrix sample to the peak area of a standard solution in a neat solvent at the same concentration.[7] The ratio of these peak areas, known as the matrix factor, indicates the extent of ion suppression or enhancement. A matrix factor of less than 1 suggests ion suppression.
Q3: What are the primary strategies to reduce ion suppression for Desmethylcitalopram?
The three main strategies to mitigate ion suppression for Desmethylcitalopram are:
-
Optimization of Sample Preparation: The goal is to remove interfering matrix components before the sample is introduced into the mass spectrometer. Common techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[2][5]
-
Chromatographic Separation: Modifying the liquid chromatography (LC) conditions to separate the elution of Desmethylcitalopram from the interfering matrix components can effectively reduce ion suppression.[2]
-
Use of a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for Desmethylcitalopram is the ideal choice. A SIL internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of the signal.[8]
Troubleshooting Guides
Issue 1: Low signal intensity and poor reproducibility for Desmethylcitalopram.
This is a classic symptom of significant ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: How to choose the best sample preparation method?
The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay. Below is a comparison of common techniques with their pros and cons for Desmethylcitalopram analysis.
Table 1: Comparison of Sample Preparation Techniques for Desmethylcitalopram Analysis
| Technique | Principle | Advantages for Desmethylcitalopram | Disadvantages for Desmethylcitalopram | Reported Recovery/Matrix Effect |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological sample by adding an organic solvent (e.g., acetonitrile or methanol). | Simple, fast, and inexpensive.[4] | Less effective at removing other matrix components like phospholipids, which can cause significant ion suppression.[9][10] | Relative matrix effect within ±20% has been reported for a large panel of drugs including Desmethylcitalopram.[4] |
| Liquid-Liquid Extraction (LLE) | Desmethylcitalopram is partitioned between two immiscible liquid phases (an aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT. | Can be more time-consuming and may have lower recovery for more polar metabolites. | Recovery of Desmethylcitalopram from plasma has been reported to be around 70% with a toluene:isoamyl alcohol solvent system.[11] |
| Solid-Phase Extraction (SPE) | Desmethylcitalopram is retained on a solid sorbent while interfering matrix components are washed away. The analyte is then eluted with a suitable solvent. | Provides very clean extracts and can be automated. Effective at removing salts and phospholipids.[5] | Can be more expensive and requires method development to optimize the sorbent, wash, and elution steps. | A two-step approach of PPT followed by SPE resulted in internal standard-normalized matrix effects of 99-101% in plasma.[8] High recovery has been reported with C18 cartridges.[12] |
Recommendation: For the most effective reduction of ion suppression, especially for low-level quantification, a Solid-Phase Extraction (SPE) method is recommended. A combined approach of Protein Precipitation followed by SPE can provide exceptionally clean samples.[8]
Experimental Protocols
Protocol 1: Two-Step Sample Preparation (PPT followed by SPE) for Desmethylcitalopram in Plasma
This protocol is adapted from a validated method that demonstrated minimal matrix effects.[8]
1. Protein Precipitation:
- To 100 µL of plasma sample, add 300 µL of acetonitrile.
- Vortex for 30 seconds.
- Centrifuge at 14,000 rpm for 5 minutes.
- Collect the supernatant.
2. Solid-Phase Extraction:
- SPE Cartridge: C18 (e.g., 50 mg, 1 mL).
- Conditioning:
- 1 mL Methanol.
- 1 mL Ultrapure Water.
- Sample Loading: Load the supernatant from the protein precipitation step.
- Washing:
- 1 mL Ultrapure Water.
- 1 mL 50% Methanol in water.
- Elution: Elute Desmethylcitalopram with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the mobile phase.
Protocol 2: Liquid Chromatography and Mass Spectrometry Parameters
The following are typical starting parameters for the LC-MS/MS analysis of Desmethylcitalopram. Optimization will be required for your specific instrumentation.
Liquid Chromatography:
-
Column: C18, e.g., 2.1 x 50 mm, 2.5 µm particle size.[4]
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.2% acetic acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.[4]
-
Gradient Elution: A gradient should be optimized to ensure separation of Desmethylcitalopram from early eluting matrix components.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desmethylcitalopram: The specific precursor and product ions should be optimized by infusing a standard solution.
-
Stable Isotope-Labeled Internal Standard: Monitor the appropriate transition for the chosen internal standard.
-
-
Source Parameters: Optimize desolvation gas temperature and flow, and capillary voltage for maximum signal intensity.[4]
Quantitative Data Summary
Table 2: Matrix Effect and Recovery Data for Desmethylcitalopram
| Sample Preparation Method | Matrix | Analyte | Parameter | Value | Reference |
| Protein Precipitation followed by SPE | Plasma | Desmethylcitalopram | Internal Standard-Normalized Matrix Effect | 99 - 101% | [8] |
| Protein Precipitation | Serum | Desmethylcitalopram | Relative Matrix Effect | Within ±20% | [4] |
| Liquid-Liquid Extraction | Plasma | Desmethylcitalopram | Recovery | ~70% | [11] |
| Solid-Phase Extraction | Plasma | Desmethylcitalopram | Recovery | High | [12] |
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Desmethylcitalopram Stock Solutions
This technical support center provides guidance on the long-term stability of Desmethylcitalopram stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing Desmethylcitalopram stock solutions?
A1: Desmethylcitalopram is soluble in several organic solvents. The most commonly used and recommended solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and methanol. For aqueous-based experiments, stock solutions can be further diluted in buffers such as PBS (pH 7.2). The choice of solvent should be guided by the specific requirements of your downstream application, including potential solvent effects on the experimental system.
Q2: What are the optimal storage conditions for long-term stability of Desmethylcitalopram stock solutions?
A2: For long-term stability, it is recommended to store Desmethylcitalopram stock solutions at -20°C or colder. Studies have shown that solutions in methanol are stable for at least 6 months when stored at 4°C[1]. For periods longer than 6 months, storage at -20°C is preferable. It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: How long can I expect my Desmethylcitalopram stock solution to be stable?
A3: The stability of your Desmethylcitalopram stock solution will depend on the solvent and storage temperature. Based on available data, a methanolic solution stored at 4°C is stable for at least 6 months[1]. In aqueous solutions kept in the dark, Desmethylcitalopram is hydrolytically and photolytically stable for at least 30 days[2]. For long-term storage of a year or more, preparing fresh solutions or re-qualifying stored solutions is recommended.
Q4: My stock solution has been stored at room temperature for a few days. Is it still usable?
A4: While short-term exposure to room temperature may not lead to significant degradation, especially if protected from light, it is not ideal for long-term storage. Desmethylcitalopram is known to be relatively stable, but prolonged exposure to ambient temperatures can increase the rate of degradation. If a stock solution has been left at room temperature, it is best to perform a quality control check, such as HPLC analysis, to confirm its concentration and purity before use in critical experiments.
Q5: I observed precipitation in my stock solution after thawing. What should I do?
A5: Precipitation upon thawing can occur, especially with highly concentrated stock solutions or if the solvent has partially evaporated. Gently warm the solution to 37°C and vortex thoroughly to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or insolubility. In such cases, it is recommended to discard the solution and prepare a fresh one.
Q6: How can I check the stability of my Desmethylcitalopram stock solution?
A6: The stability of a stock solution can be assessed by analyzing its concentration and purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A detailed protocol for stability testing is provided in the "Experimental Protocols" section below.
Data Presentation
The following table summarizes the available data on the stability of Desmethylcitalopram stock solutions. It is important to note that comprehensive long-term stability studies comparing various solvents and temperatures are limited in publicly available literature. The data below is compiled from product information and research articles.
| Solvent | Storage Temperature | Duration | Stability | Reference |
| Methanol | 4°C | 6 months | Stable | [1] |
| Aqueous Solution (in dark) | Not specified | 30 days | Stable | [2] |
| Not specified | -20°C | ≥ 5 years | Stable |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of Desmethylcitalopram Stock Solutions
This protocol outlines a typical experiment to determine the long-term stability of Desmethylcitalopram stock solutions using HPLC.
1. Materials and Reagents:
-
Desmethylcitalopram powder
-
HPLC-grade solvent (e.g., DMSO, Methanol)
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials for storage
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of Desmethylcitalopram powder.
-
Dissolve the powder in the chosen solvent (e.g., DMSO or Methanol) to a final concentration of 10 mg/mL.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Divide the stock solution into multiple aliquots in amber glass vials to avoid repeated freeze-thaw cycles and protect from light.
3. Stability Study Design:
-
Time Points: Establish a schedule for analysis. For a long-term study, time points could be 0, 1, 3, 6, 12, and 24 months.
-
Storage Conditions: Store aliquots under different conditions to be tested:
-
-20°C (long-term)
-
4°C (refrigerated)
-
25°C / 60% RH (room temperature, accelerated degradation)
-
-
Initial Analysis (Time 0): Immediately after preparation, analyze one aliquot to establish the initial concentration and purity. This will serve as the baseline.
4. HPLC Analysis:
-
Method Development: Develop and validate a stability-indicating HPLC method capable of separating Desmethylcitalopram from its potential degradation products.
-
Calibration Curve: Prepare a series of calibration standards from a freshly prepared stock solution of Desmethylcitalopram. Run the standards to generate a calibration curve.
-
Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Allow the sample to equilibrate to room temperature. Dilute the sample to a concentration within the range of the calibration curve and inject it into the HPLC system.
-
Data Acquisition: Record the peak area of Desmethylcitalopram and any degradation products.
5. Data Analysis:
-
Calculate the concentration of Desmethylcitalopram in each sample at each time point using the calibration curve.
-
Determine the percentage of Desmethylcitalopram remaining relative to the initial (Time 0) concentration.
-
Monitor the appearance and increase of any degradation product peaks.
-
A common acceptance criterion for stability is the retention of at least 90% of the initial concentration.
Mandatory Visualization
References
Technical Support Center: Method Validation for Desmethylcitalopram Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method validation for Desmethylcitalopram quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape in HPLC/LC-MS
Q1: My Desmethylcitalopram peak is tailing. What are the possible causes and how can I fix it?
A1: Peak tailing for a basic compound like Desmethylcitalopram is a common issue. Here are the likely causes and troubleshooting steps:
-
Secondary Interactions with Residual Silanols: Free silanol groups on the silica-based column packing can interact with the basic amine group of Desmethylcitalopram, causing tailing.
-
Solution:
-
Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.
-
Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to around 3-4) to ensure the silanol groups are not ionized and the analyte is fully protonated.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.
-
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Use a Guard Column: Protect the analytical column from strongly retained matrix components.
-
Implement a Column Washing Step: After each batch of samples, wash the column with a strong solvent to remove contaminants.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.
-
-
Q2: I am observing peak fronting for my Desmethylcitalopram peak. What could be the reason?
A2: Peak fronting is less common than tailing for basic analytes but can occur due to:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.
-
Solution: Reconstitute the sample in the initial mobile phase or a weaker solvent.
-
-
Column Overload: In some cases, severe column overload can manifest as peak fronting.
-
Solution: Dilute the sample and re-inject.
-
Q3: My Desmethylcitalopram peak is split. What should I investigate?
A3: A split peak can be caused by several factors related to the injection and column integrity:
-
Partially Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column head.
-
Solution:
-
Filter Samples: Ensure all samples are filtered before injection.
-
Reverse Flush the Column: Disconnect the column, reverse it, and flush with a strong solvent to dislodge particulates. Note: Only do this if the column manufacturer's instructions permit it.
-
Replace the Frit or Column: If the blockage is severe, the frit or the entire column may need to be replaced.
-
-
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
-
Injection Issues: Problems with the autosampler, such as a partially clogged injection needle or incorrect needle seating, can lead to a split peak.
-
Solution: Perform maintenance on the autosampler, including cleaning or replacing the needle and ensuring proper alignment.
-
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting Decision Tree for Poor Peak Shape.
Issue 2: Low or Inconsistent Recovery
Q4: My recovery of Desmethylcitalopram from solid-phase extraction (SPE) is low. How can I improve it?
A4: Low recovery in SPE can be attributed to several steps in the process. A systematic approach is needed to identify the source of the loss.[1]
-
Analyze Each Fraction: To pinpoint where the loss is occurring, collect and analyze the load, wash, and elution fractions.
-
Analyte in the Load Fraction: This indicates that Desmethylcitalopram did not adequately bind to the sorbent.
-
Possible Causes:
-
Incorrect Sorbent Choice: The sorbent may not have the appropriate chemistry to retain the analyte. For Desmethylcitalopram, a C18 or mixed-mode cation exchange sorbent is often used.
-
Inappropriate Sample pH: The pH of the sample may prevent the analyte from being in its most retentive form. For reversed-phase SPE, ensure the pH is adjusted to suppress the ionization of the analyte if possible. For cation exchange, the pH should be such that Desmethylcitalopram is positively charged.
-
Sample Loading Flow Rate is Too High: A high flow rate may not allow sufficient time for the analyte to interact with the sorbent.
-
-
-
Analyte in the Wash Fraction: This suggests that the wash solvent is too strong and is prematurely eluting the Desmethylcitalopram.
-
Solution: Use a weaker wash solvent (e.g., decrease the percentage of organic solvent).
-
-
No Analyte in Any Fraction (or very low levels in the eluate): This implies that the analyte is strongly retained on the sorbent and is not being efficiently eluted.
-
Solution:
-
Increase the Strength of the Elution Solvent: Increase the percentage of organic solvent or add a modifier (e.g., ammonia or formic acid) to disrupt the interaction between the analyte and the sorbent.
-
Ensure Complete Elution: Use a sufficient volume of the elution solvent and consider a second elution step.
-
-
-
Issue 3: Matrix Effects in LC-MS/MS
Q5: I am observing significant ion suppression for Desmethylcitalopram in my LC-MS/MS analysis of plasma samples. What can I do to mitigate this?
A5: Ion suppression is a common challenge in bioanalysis and is often caused by co-eluting endogenous matrix components (e.g., phospholipids).[2][3] Here are some strategies to address this:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.
-
Optimize SPE: Experiment with different sorbents and wash/elution conditions to achieve a cleaner extract.
-
Liquid-Liquid Extraction (LLE): LLE can sometimes provide a cleaner extract than SPE.
-
Phospholipid Removal Plates: Consider using specialized plates designed to remove phospholipids from plasma/serum samples.
-
-
Optimize Chromatographic Separation: Ensure that Desmethylcitalopram is chromatographically separated from the regions where significant ion suppression occurs.
-
Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of the analyte away from co-eluting interferences.
-
Change the Column: A column with a different selectivity (e.g., a biphenyl or pentafluorophenyl (PFP) phase) may provide better separation from matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Desmethylcitalopram-d6) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard (IS) for the quantification of Desmethylcitalopram?
A1: The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as Desmethylcitalopram-d6 .[4] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification. If a SIL-IS is not available, a structural analog that is not present in the samples, such as venlafaxine or protriptyline , can be used.[5][6]
Q2: What are the typical linearity ranges and limits of quantification (LOQ) for Desmethylcitalopram in plasma/serum using LC-MS/MS?
A2: The linearity range and LOQ can vary depending on the specific method and instrumentation. However, typical values reported in the literature are:
Q3: How stable is Desmethylcitalopram in biological samples?
A3: Desmethylcitalopram is generally stable under typical storage and handling conditions. Studies have shown:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles in saliva.[5]
-
Short-Term Stability: Stable for at least one week when stored at 4°C in whole blood.[9] It is crucial to perform stability experiments under your specific laboratory conditions as part of method validation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Desmethylcitalopram quantification.
Table 1: Linearity and Sensitivity of Desmethylcitalopram Quantification Methods
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 0.25 - 50 | 0.25 | Not Reported | [7] |
| LC-MS/MS | Rat Plasma | Not specified, up to 500 | 0.1 | Not Reported | [5] |
| HPLC-Fluorescence | Human Plasma | 6 - 800 | 6 | Not Reported | [8] |
| GC-MS | Human Plasma | 10 - 300 | 0.5 | Not Reported | [10] |
| UHPLC-DAD | Human Saliva | 10 - 1000 | 4 (SPE), 8 (LLE) | 2 (SPE), 3 (LLE) | [9] |
| RapidFire-MS/MS | Human Serum | 10 - 500 | < 10 | < 5 | [4] |
Table 2: Recovery of Desmethylcitalopram from Biological Matrices
| Extraction Method | Matrix | Recovery (%) | Reference |
| SPE (C18) | Human Saliva | > 90 | [9] |
| LLE | Human Saliva | 73 - 89 | [9] |
| LLE | Human Plasma | ~53 | [9] |
| LLE | Rat Plasma | > 70 | [5] |
| SPE | Deproteinized Plasma | 104 ± 3 | [8] |
| Derivatization & LLE | Human Plasma | 73 - 95 | [10] |
Experimental Protocols
Detailed LC-MS/MS Protocol for Desmethylcitalopram Quantification in Human Plasma
This protocol is a synthesized example based on common practices reported in the literature.[7]
1. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 400 µL of methanol containing the internal standard (e.g., Desmethylcitalopram-d6 at 10 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 (v/v) with water.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax XDB C18 (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% to 30% B
-
2.6-3.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Desmethylcitalopram: Q1: 311.2 -> Q3: 109.1
-
Desmethylcitalopram-d6 (IS): Q1: 317.2 -> Q3: 112.1
-
-
Instrument Parameters: Optimize gas temperatures, gas flows, and collision energies for your specific instrument.
Experimental Workflow Diagram
Caption: LC-MS/MS Workflow for Desmethylcitalopram Quantification.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of human plasma levels of citalopram, paroxetine, sertraline, and their metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Citalopram vs. Desmethylcitalopram: A Comparative Analysis of Serotonin Transporter Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the serotonin transporter (SERT) binding affinities of the selective serotonin reuptake inhibitor (SSRI) citalopram and its primary active metabolite, desmethylcitalopram. This analysis is supported by experimental data and detailed methodologies.
Citalopram is a widely prescribed antidepressant that functions by inhibiting the reuptake of serotonin at the synaptic cleft, thereby increasing its availability. It is administered as a racemic mixture of two enantiomers: S-citalopram (escitalopram) and R-citalopram. The therapeutic effects of citalopram are primarily attributed to the S-enantiomer, which exhibits a significantly higher affinity for the serotonin transporter (SERT) than the R-enantiomer.[1][2] In the body, citalopram is metabolized to several compounds, with desmethylcitalopram being a principal active metabolite.[3] Understanding the SERT binding affinity of desmethylcitalopram is crucial for a comprehensive understanding of the overall pharmacological profile of citalopram.
Quantitative Comparison of SERT Binding Affinity
Experimental data indicates that desmethylcitalopram retains a high affinity for the serotonin transporter, comparable to that of its parent compound, citalopram. The S-enantiomer of citalopram, escitalopram, is the most potent inhibitor of SERT.
| Compound | Species | Assay Type | Binding Affinity (Ki in nM) | Reference |
| Escitalopram (S-Citalopram) | Rat | Radioligand Binding Assay | 1.1 | [4] |
| Desmethylcitalopram | Rat | Radioligand Binding Assay | ~1.8 (inferred from similar affinity) | [4] |
| R-Citalopram | Human | Radioligand Binding Assay | ~40-fold lower than S-citalopram | [5] |
Experimental Protocols
The determination of SERT binding affinity for citalopram and its metabolites is typically conducted using radioligand binding assays. Below is a detailed methodology for a representative experiment.
Radioligand Binding Assay for SERT
This protocol outlines the measurement of binding affinity of test compounds (e.g., citalopram, desmethylcitalopram) to the human serotonin transporter (hSERT) expressed in a cell line.
Materials:
-
Cell Culture: COS-7 or HEK293 cells transiently or stably expressing hSERT.
-
Radioligand: [³H]Citalopram or [³H]S-Citalopram.
-
Test Compounds: Citalopram, desmethylcitalopram, and a reference compound (e.g., paroxetine for non-specific binding).
-
Buffers and Reagents:
-
Binding Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold binding buffer.
-
-
Equipment:
-
Cell culture incubator and supplies.
-
Centrifuge.
-
Homogenizer.
-
96-well microplates.
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
-
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells expressing hSERT.
-
Homogenize the cells in ice-cold binding buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for a specified time at 4°C.
-
Resuspend the resulting membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, add the following in triplicate:
-
A fixed concentration of [³H]Citalopram (typically at or below its Kd value).
-
A range of concentrations of the test compound (citalopram or desmethylcitalopram) for competition binding experiments.
-
For determining non-specific binding, add a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM paroxetine).
-
For determining total binding, add binding buffer instead of a test compound.
-
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Methodologies and Relationships
To better illustrate the experimental workflow and the metabolic relationship between citalopram and desmethylcitalopram, the following diagrams are provided.
Caption: Experimental workflow for a SERT radioligand binding assay.
Caption: Metabolic conversion of citalopram and subsequent SERT inhibition.
Conclusion
Both citalopram and its primary active metabolite, desmethylcitalopram, are potent inhibitors of the serotonin transporter. The S-enantiomer of citalopram, escitalopram, demonstrates the highest affinity. The comparable high affinity of desmethylcitalopram for SERT suggests that this metabolite likely contributes to the overall therapeutic effects and side-effect profile observed with citalopram administration. This guide provides a foundational understanding for researchers engaged in the study of SSRIs and the development of novel therapeutics targeting the serotonin transporter system.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Escitalopram and its Metabolite, Desmethylcitalopram
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the potency of the selective serotonin reuptake inhibitor (SSRI) escitalopram and its primary active metabolite, desmethylcitalopram. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is supported by experimental data from peer-reviewed studies.
Introduction
Escitalopram, the S-enantiomer of citalopram, is a widely prescribed antidepressant that functions by selectively inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][2][3][4][5][6][7] It is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, to its active metabolite, desmethylcitalopram. This guide examines the comparative potency of the parent drug and its metabolite.
Mechanism of Action
Both escitalopram and desmethylcitalopram exert their pharmacological effects by binding to the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting this reuptake process, both compounds lead to an increased concentration of serotonin in the synapse, which is believed to be the primary mechanism underlying their antidepressant effects. Escitalopram is noted for its high selectivity for the serotonin transporter over other monoamine transporters.[1]
Comparative Potency: Experimental Data
While both escitalopram and desmethylcitalopram are active at the serotonin transporter, their potencies can differ. The following table summarizes available quantitative data comparing the two compounds. A key study by von Moltke et al. (2001) provides a direct comparison of their inhibitory effects on the cytochrome P450 enzyme CYP2D6, which is involved in the metabolism of many drugs.
| Compound | Target | Parameter | Value (µM) | Reference |
| Escitalopram (S-citalopram) | CYP2D6 | IC50 | 70-80 | [von Moltke et al., 2001] |
| Desmethylcitalopram (S-desmethylcitalopram) | CYP2D6 | IC50 | 70-80 | [von Moltke et al., 2001] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The data from von Moltke et al. (2001) indicates that both escitalopram and its metabolite, desmethylcitalopram, are weak inhibitors of the CYP2D6 enzyme, with comparable IC50 values in the range of 70-80 µM. This suggests that at therapeutic concentrations, neither compound is likely to cause significant drug-drug interactions through the inhibition of this particular enzyme.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
A common method to determine the binding affinity (Ki) of a compound for the serotonin transporter is a competitive radioligand binding assay.
Objective: To determine the Ki of escitalopram and desmethylcitalopram for the human serotonin transporter (hSERT).
Materials:
-
Cell membranes expressing hSERT.
-
Radioligand specific for SERT (e.g., [³H]citalopram or [¹²⁵I]RTI-55).
-
Test compounds: Escitalopram and desmethylcitalopram.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled SERT inhibitor like fluoxetine).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of escitalopram and desmethylcitalopram.
-
Incubation: In each well of the microplate, add the hSERT-expressing cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of specific binding against the log concentration of the compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. ti.ubc.ca [ti.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CYP2C19 and CYP2D6 gene variants on escitalopram and aripiprazole treatment outcome and serum levels: results from the CAN-BIND 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prognostic Value of Desmethylcitalopram Serum Levels in Predicting Clinical Response to Citalopram: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic drug monitoring (TDM) of antidepressants like citalopram is a growing area of interest aimed at personalizing treatment and improving patient outcomes. A key aspect of TDM is understanding the role of active metabolites, such as desmethylcitalopram (NDCITA), and their correlation with clinical efficacy. This guide provides a comparative analysis of the utility of desmethylcitalopram serum levels in predicting clinical response to citalopram, alongside other potential biomarkers, supported by experimental data.
Desmethylcitalopram Serum Levels and Clinical Response: A Direct Correlation
Recent research suggests a significant association between the serum concentrations of desmethylcitalopram, the primary active metabolite of citalopram, and the clinical response in patients with major depressive disorder (MDD).[1][2]
One study involving 46 outpatients with MDD treated with citalopram found that patients with higher serum concentrations of NDCITA, as well as the combined concentration of citalopram and NDCITA, demonstrated a more significant reduction in scores on the 17-item Hamilton Rating Scale for Depression (HDRS17).[1] This suggests that NDCITA actively contributes to the antidepressant effect of citalopram.[1] Another systematic review highlighted a study where a high NDCITA concentration (>73.25 ng/mL) was linked to a more substantial decrease in HDRS scores compared to groups with lower concentrations.[3]
However, it is important to note that the relationship between parent drug concentration and clinical outcome is less clear, with some studies finding no direct correlation.[3][4] This underscores the potential importance of monitoring metabolite levels.
Comparative Analysis: Desmethylcitalopram vs. Alternative Biomarkers
While NDCITA serum levels show promise, other biomarkers are also under investigation for their ability to predict antidepressant response. This section compares the evidence for NDCITA with genetic markers and neuroimaging techniques.
| Biomarker Category | Specific Biomarker | Supporting Evidence for Predicting Citalopram Response | Key Findings |
| Metabolite Serum Levels | Desmethylcitalopram (NDCITA) | - Patients with high NDCITA concentrations showed a more significant reduction in HDRS17 scores.[1] - A high concentration (>73.25 ng/mL) was associated with a more significant reduction in depression scores.[3] | Higher serum levels of the active metabolite are correlated with better clinical outcomes. |
| Pharmacogenomics | CYP2C19 & CYP2D6 Polymorphisms | - Genetic variations in these enzymes influence the metabolism of citalopram and its conversion to NDCITA.[5][6] - Polymorphisms can lead to significant interindividual variability in drug and metabolite concentrations.[7][8] | Genetic testing can help predict a patient's metabolic profile, indirectly informing potential drug and metabolite levels. |
| Peripheral Gene Expression (e.g., SMAD7, SIGLECP3, IRF7) | - Pre-treatment expression levels of certain genes in peripheral blood have been correlated with remission in patients treated with citalopram.[9][10] | Offers a potential pre-treatment indicator of response, independent of drug metabolism. | |
| Neuroimaging | Brain Functional Connectivity | - Changes in brain functional connectivity after an acute intravenous challenge with citalopram have been shown to predict long-term treatment response.[11][12] | Provides a functional biomarker of the brain's response to the drug, potentially offering an early indication of efficacy. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Measurement of Desmethylcitalopram Serum Levels and Clinical Response Assessment
-
Patient Population: 46 outpatients diagnosed with major depressive disorder.[1]
-
Treatment Protocol: Patients received citalopram for 6 weeks.[1]
-
Serum Level Measurement: Blood samples were collected at the 4th week to measure steady-state concentrations of citalopram and desmethylcitalopram.[1][13] Analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are typically used for quantification.[14][15][16]
-
Clinical Response Assessment: The efficacy of the treatment was evaluated using the 17-item Hamilton Rating Scale for Depression (HDRS17) at baseline and at weeks 1, 2, 4, and 6.[13] A response is often defined as a 50% or greater reduction in the baseline HDRS17 total score.[13]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of citalopram and the experimental workflow for assessing the correlation between NDCITA levels and clinical response.
Caption: Metabolism of Citalopram to its active metabolites.
Caption: Workflow for correlating serum levels with clinical response.
Conclusion
The existing evidence strongly suggests that monitoring desmethylcitalopram serum levels can be a valuable tool in predicting the clinical response to citalopram. Higher concentrations of this active metabolite are associated with greater symptomatic improvement in patients with major depressive disorder. While alternative biomarkers in pharmacogenomics and neuroimaging are emerging as promising predictive tools, the direct measurement of active metabolite levels provides a more immediate and pharmacologically relevant indicator of therapeutic exposure. Further research, including head-to-head comparative studies, is warranted to establish a definitive hierarchy of predictive biomarkers and to refine therapeutic ranges for desmethylcitalopram to optimize citalopram therapy.
References
- 1. Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desmethylcitalopram - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Toward therapeutic drug monitoring of citalopram in depression? Insights from a systematic review [frontiersin.org]
- 4. Toward therapeutic drug monitoring of citalopram in depression? Insights from a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic drug monitoring of escitalopram in an outpatient setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum levels of citalopram and its main metabolites in adolescent patients treated in a naturalistic clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacogenomic Predictors of Citalopram Treatment Outcome in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression biomarkers of response to citalopram treatment in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Predicting Antidepressant Citalopram Treatment Response via Changes in Brain Functional Connectivity After Acute Intravenous Challenge [frontiersin.org]
- 12. Predicting Antidepressant Citalopram Treatment Response via Changes in Brain Functional Connectivity After Acute Intravenous Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Simultaneous determination of human plasma levels of citalopram, paroxetine, sertraline, and their metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
Pharmacokinetic comparison of citalopram and Desmethylcitalopram
A comprehensive guide for researchers and drug development professionals on the comparative pharmacokinetics of the selective serotonin reuptake inhibitor citalopram and its primary active metabolite, desmethylcitalopram. This document provides a detailed comparison of their pharmacokinetic profiles, supported by experimental data, methodologies, and visual representations of their metabolic relationship and study workflows.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for citalopram and its active metabolite, desmethylcitalopram. These values represent a synthesis of data from multiple clinical and pharmacokinetic studies.
| Pharmacokinetic Parameter | Citalopram | Desmethylcitalopram |
| Half-life (t½) | ~35 hours[1][2] | Generally longer than citalopram |
| Time to Peak Plasma Concentration (Tmax) | ~1-4 hours[1] | Later than citalopram |
| Volume of Distribution (Vd) | ~12 L/kg[2] | - |
| Systemic Clearance (CL) | ~330 mL/min[2] | Slower than citalopram[3] |
| Protein Binding | ~80%[2] | ~67.5%[4] |
| Bioavailability | ~80%[1][2] | Not applicable (metabolite) |
Metabolic Pathway: From Parent Drug to Active Metabolite
Citalopram is extensively metabolized in the liver, primarily through N-demethylation to its main and pharmacologically active metabolite, desmethylcitalopram. This biotransformation is predominantly mediated by the cytochrome P450 enzyme system.
Caption: Metabolic pathway of citalopram to its metabolites.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from various clinical studies. While specific protocols may vary, a general methodology for determining the pharmacokinetic profiles of citalopram and desmethylcitalopram is outlined below.
Typical Pharmacokinetic Study Workflow
The following diagram illustrates a standard workflow for a clinical study designed to assess the pharmacokinetics of citalopram and desmethylcitalopram.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer’s disease patients with agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants - PMC [pmc.ncbi.nlm.nih.gov]
The Ratio of Desmethylcitalopram to Citalopram: A Comparative Analysis Across Diverse Patient Populations
A comprehensive examination of the metabolic conversion of the widely prescribed antidepressant, citalopram, to its primary active metabolite, desmethylcitalopram, reveals significant variability across different patient populations. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative analysis of the desmethylcitalopram to citalopram ratio, highlighting the influence of genetic factors, age, and ethnicity on the drug's metabolism.
The metabolic landscape of citalopram is primarily dictated by the activity of the cytochrome P450 enzyme, CYP2C19. Genetic variations within the CYP2C19 gene give rise to distinct metabolizer phenotypes—poor, intermediate, extensive (normal), and ultrarapid metabolizers—each exhibiting a unique capacity to convert citalopram to desmethylcitalopram. This genetic polymorphism is a major determinant of the plasma concentrations of both the parent drug and its metabolite, and consequently, the desmethylcitalopram to citalopram ratio. Age also emerges as a significant factor, with elderly patients demonstrating altered metabolic activity compared to younger adults. While large-scale clinical trials have not shown significant differences in the clinical response to citalopram among different ethnic groups, subtle variations in metabolic ratios may still exist and warrant further investigation.
Quantitative Comparison of Desmethylcitalopram to Citalopram Ratios
The following tables summarize the quantitative data on the desmethylcitalopram to citalopram metabolic ratio in various patient populations, based on CYP2C19 metabolizer status and age.
Table 1: Desmethylcitalopram to Citalopram Ratio Based on CYP2C19 Metabolizer Status in a Chinese Population [1]
| CYP2C19 Metabolizer Phenotype | Genotype | Mean Metabolic Ratio (Desmethylcitalopram/Citalopram) ± SD |
| Homozygous Extensive Metabolizers (EM) | 1/1 | 0.20 ± 0.07 |
| Heterozygous Extensive Metabolizers (IM) | 1/2 or 1/3 | 0.15 ± 0.05 |
| Poor Metabolizers (PM) | 2/2, 2/3, or 3/3 | 0.07 ± 0.03 |
Table 2: Comparison of Citalopram and Desmethylcitalopram Plasma Concentrations in Adult vs. Elderly Patients
| Patient Group | Mean Citalopram Concentration (ng/mL) ± SD | Mean Desmethylcitalopram Concentration (ng/mL) ± SD |
| Adult Patients (≤64 years) | 42 ± 17 | 16 ± 9 |
| Elderly Patients (65-79 years) | 58 ± 24 | - |
| Very Elderly Patients (≥80 years) | 65 ± 30 | 22 ± 10 |
Note: Data for desmethylcitalopram in the 65-79 years group was not explicitly provided in the source material.
Metabolic Pathway and Experimental Workflow
The metabolic conversion of citalopram and the general workflow for its analysis are depicted in the following diagrams.
Caption: Metabolic conversion of citalopram.
Caption: General experimental workflow.
Experimental Protocols
The methodologies employed in the cited studies for the quantification of citalopram and desmethylcitalopram in plasma or serum samples generally involve the following steps:
1. Sample Preparation:
-
Plasma/Serum Separation: Whole blood is collected from patients, and plasma or serum is separated by centrifugation.
-
Protein Precipitation: To remove interfering proteins, a precipitating agent such as acetonitrile or methanol is added to the plasma/serum sample.[2]
-
Extraction:
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge (e.g., C18) to isolate the analytes of interest. The analytes are then eluted with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): The analytes are extracted from the aqueous plasma/serum into an immiscible organic solvent.
-
2. Analytical Measurement:
-
High-Performance Liquid Chromatography (HPLC): The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) to separate citalopram and desmethylcitalopram.
-
Detection:
-
UV Detection: The separated compounds are detected based on their ultraviolet absorbance at a specific wavelength.
-
Fluorescence Detection: The native fluorescence of the compounds is measured at specific excitation and emission wavelengths for enhanced sensitivity.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves separating the analytes in a gaseous state and detecting them based on their mass-to-charge ratio, providing high specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method couples liquid chromatography with mass spectrometry, allowing for precise quantification of the parent drug and its metabolite.[2]
3. Data Analysis:
-
Quantification: The concentrations of citalopram and desmethylcitalopram are determined by comparing the peak areas or heights from the patient samples to those of known calibration standards.
-
Ratio Calculation: The metabolic ratio is calculated by dividing the concentration of desmethylcitalopram by the concentration of citalopram.
Discussion and Future Directions
The presented data clearly demonstrate the profound impact of CYP2C19 genotype on the metabolic ratio of desmethylcitalopram to citalopram. Poor metabolizers exhibit a significantly lower ratio, indicating reduced metabolic capacity, which can lead to higher plasma concentrations of the parent drug and potentially an increased risk of adverse effects. Conversely, while specific quantitative data for ultrarapid metabolizers is still emerging, it is expected that they would display a higher metabolic ratio due to their enhanced enzyme activity.
The age-related differences in citalopram metabolism, with elderly patients showing higher plasma concentrations of both citalopram and desmethylcitalopram, underscore the importance of dose adjustments in this population to avoid potential toxicity.
While current evidence does not suggest significant ethnic differences in the clinical efficacy of citalopram, further pharmacokinetic studies are warranted to directly compare the desmethylcitalopram to citalopram ratio across diverse ethnic groups. Such studies would provide a more complete understanding of the factors influencing citalopram metabolism and could contribute to a more personalized approach to antidepressant therapy. The continued development and application of robust analytical methods, such as LC-MS/MS, will be crucial in advancing research in this area.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Desmethylcitalopram Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Desmethylcitalopram, the primary active metabolite of the widely prescribed antidepressant citalopram, is a key analyte in such studies. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of Desmethylcitalopram. This comparison is supported by a summary of performance data from various studies and detailed experimental protocols.
Cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data, especially when methods are transferred between laboratories or when different techniques are used within a study.[1][2] This process involves a systematic comparison of the validation parameters of two or more bioanalytical methods to demonstrate that they provide equivalent results.[2][3]
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC and LC-MS for the analysis of Desmethylcitalopram depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the biological matrix. While both methods are robust, LC-MS generally offers superior sensitivity and specificity.
| Performance Parameter | HPLC | LC-MS/MS |
| Linearity (Concentration Range) | 5 - 75 ng/mL[4] | 0.005 - 0.50 mg/kg (whole blood)[5] |
| Accuracy (% Recovery) | High percentage recovery values were obtained[4] | 71 - 80% (absolute recoveries)[5] |
| Precision (%RSD) | Intra-assay: 3.73 - 3.69%[4] | Intra-assay CV: ≤16%[5] |
| Inter-assay: 6.9% to 9.9% (at therapeutic concentrations)[6] | Inter-assay CV: ≤16%[5] | |
| Limit of Detection (LOD) | 15 nmol/l[6] | 0.001 mg/kg (whole blood)[5] |
| Limit of Quantification (LOQ) | 6 ng/mL[7] | 0.005 mg/kg (whole blood)[5] |
Experimental Protocols
The following are representative experimental protocols for the analysis of Desmethylcitalopram using HPLC and LC-MS. These protocols are synthesized from various validated methods and should be adapted and re-validated for specific laboratory conditions and matrices.
HPLC Method with Fluorescence Detection
This method is suitable for the determination of Desmethylcitalopram in human plasma.[4][7]
-
Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges is a common method for extracting Desmethylcitalopram from plasma.[4][7] The eluate is typically evaporated to dryness and reconstituted in the mobile phase before injection.[4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer is often employed.[6]
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A specific volume of the reconstituted sample is injected into the HPLC system.[4]
-
-
Detection: Fluorescence detection is a sensitive method for Desmethylcitalopram, with excitation and emission wavelengths set appropriately (e.g., excitation at 250 nm and emission at 325 nm for the parent drug, citalopram).[4]
LC-MS/MS Method
This method offers high sensitivity and selectivity for the quantification of Desmethylcitalopram in various biological matrices, including whole blood and plasma.[5][8]
-
Sample Preparation: Sample preparation can involve protein precipitation followed by solid-phase extraction or liquid-liquid extraction.[8]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizing the Workflow and Comparison
To better understand the processes, the following diagrams illustrate the experimental workflow for method cross-validation and a logical comparison of the two techniques.
Caption: A generalized workflow for the cross-validation of analytical methods.
Caption: Key performance and application differences between HPLC and LC-MS.
Conclusion
Both HPLC and LC-MS are powerful and reliable techniques for the quantification of Desmethylcitalopram. HPLC with UV or fluorescence detection offers a cost-effective solution for routine analysis where high sensitivity is not the primary requirement.[4][6][7] In contrast, LC-MS provides superior sensitivity and selectivity, making it the method of choice for applications demanding trace-level detection, such as in forensic toxicology and bioequivalence studies.[5][9] The cross-validation of these methods is essential to ensure data integrity and consistency across different analytical platforms and laboratories, ultimately contributing to the robustness of clinical and research findings.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Stereoselective Analysis of Desmethylcitalopram Enantiomers
The stereoselective analysis of desmethylcitalopram, the primary active metabolite of the widely prescribed antidepressant citalopram, is critical for pharmacokinetic and pharmacodynamic studies, as the enantiomers exhibit different pharmacological activities.[1][2][3] This guide provides a comparative overview of the most common analytical techniques employed for the enantiomeric separation of desmethylcitalopram, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate methodology.
Comparison of Analytical Methods
The separation and quantification of desmethylcitalopram enantiomers are predominantly achieved through chiral High-Performance Liquid Chromatography (HPLC), chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages in terms of sensitivity, selectivity, and speed. The following table summarizes the performance of these techniques based on published experimental data.
| Analytical Technique | Chiral Selector/Stationary Phase | Limit of Quantification (LOQ) | Recovery (%) | Precision (CV%) | Key Advantages |
| Chiral HPLC-Fluorescence | Chirobiotic V column | 5 ng/mL for each enantiomer of desmethylcitalopram[4] | Not explicitly stated for desmethylcitalopram, but the method is suitable for pharmacokinetic studies.[4][5] | Inter- and intra-day CV: 2.9% to 7.4% for S- and R-demethylcitalopram[4] | Good sensitivity with fluorescence detection, well-established technique.[4][5] |
| Chiral LC-MS/MS | Chiralcel OD-R column | 0.1 ng/mL for each desmethylcitalopram enantiomer[2] | >70% for both enantiomers[2] | Not explicitly stated, but the method was successfully applied to pharmacokinetic studies.[2] | High sensitivity and selectivity, reduced interference from biological matrices.[6] |
| Capillary Electrophoresis (CE) | β-cyclodextrin (β-CD) sulfate | <11.2 ng/mL for all enantiomers[7] | 29% for the enantiomers of desmethylcitalopram[7] | Intra-day precision: <12.8% RSD; Inter-day precision: <14.5% RSD[7] | Fast separation times, low sample and reagent consumption.[6][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical techniques. Below are representative experimental protocols for each of the compared methods.
Chiral High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the quantification of desmethylcitalopram enantiomers in human plasma.[4]
-
Sample Preparation: Liquid-liquid extraction is a common procedure for recovering desmethylcitalopram from plasma samples.[4]
-
Chromatographic Conditions:
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for pharmacokinetic studies in both human and animal plasma.[2]
-
Sample Preparation: Plasma samples (1 ml) are typically extracted at a basic pH (e.g., pH 9.0) with an organic solvent mixture like toluene:isoamyl alcohol (9:1, v/v).[2]
-
Chromatographic and Mass Spectrometric Conditions:
Capillary Electrophoresis (CE)
CE offers a rapid and efficient alternative for the enantioselective separation of desmethylcitalopram.[7][8]
-
Sample Preparation: Liquid-phase microextraction (LPME) can be employed for sample clean-up and enrichment from plasma.[7]
-
Electrophoretic Conditions:
Experimental Workflow
The following diagram illustrates a typical workflow for the stereoselective analysis of desmethylcitalopram enantiomers, from sample collection to data analysis.
Caption: Workflow for Stereoselective Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Stereospecific determination of citalopram and desmethylcitalopram by capillary electrophoresis and liquid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation of citalopram and its metabolites by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Desmethylcitalopram: A Comparative Analysis of Plasma and Saliva Concentrations for Therapeutic Drug Monitoring
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of desmethylcitalopram levels in plasma versus saliva, offering valuable insights for therapeutic drug monitoring (TDM) and pharmacokinetic studies. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support informed decisions in clinical and research settings.
The quantification of drug and metabolite concentrations in accessible biological fluids is paramount for effective therapeutic management. While plasma is the conventional matrix for monitoring desmethylcitalopram, the active metabolite of the widely prescribed antidepressant citalopram, saliva presents a non-invasive alternative. This guide explores the correlation and comparative levels of desmethylcitalopram in these two matrices.
Quantitative Comparison of Desmethylcitalopram Levels
While direct comparative studies focusing exclusively on desmethylcitalopram in paired plasma and saliva samples are limited, a key study by Ebert et al. investigated the saliva and serum concentrations of several psychoactive drugs, including citalopram and other metabolites. Although a specific saliva/serum ratio for desmethylcitalopram was not explicitly stated in the abstract, the study of its parent drug, citalopram, revealed a mean saliva/serum ratio of 2.6 ± 1.2, with a statistically significant correlation (r = 0.54, P < 0.05) between the two matrices[1][2]. This suggests that a relationship exists for the parent compound, and by extension, warrants investigation for its primary metabolite. Another study highlighted that while significant correlations between oral fluid and serum levels have been found for citalopram and its metabolites, some research has reported a lack of reliable correlation for desmethylcitalopram, potentially due to small sample sizes[3].
For context, analysis of citalopram and desmethylcitalopram in plasma and serum is well-established. Studies have defined linear ranges for quantification in plasma, typically between 6-800 ng/mL for desmethylcitalopram[4]. The limit of quantification (LOQ) for desmethylcitalopram in plasma has been reported to be as low as 0.5 ng/mL using gas chromatography-mass spectrometry and 6 ng/mL with HPLC[4][5]. In saliva, a validated UHPLC method established an LOQ of 4.0 ng/mL for desmethylcitalopram using solid-phase extraction (SPE) and 8.0 ng/mL using liquid-liquid extraction (LLE)[1][6].
The following table summarizes the analytical parameters for desmethylcitalopram quantification in plasma and saliva based on available literature.
| Parameter | Plasma/Serum | Saliva | Reference |
| Linear Range | 5-75 ng/mL (HPLC) | 10-1000 ng/mL (UHPLC) | [7] |
| 6-800 ng/mL (HPLC) | [4] | ||
| 10-300 ng/mL (GC-MS) | [5] | ||
| Limit of Quantification (LOQ) | 6 ng/mL (HPLC) | 4.0 ng/mL (SPE-UHPLC) | [1][4][6] |
| 0.5 ng/mL (GC-MS) | 8.0 ng/mL (LLE-UHPLC) | [1][5][6] | |
| Recovery | 73-95% (GC-MS) | 94-97% (SPE) | [1][5] |
| 73-89% (LLE) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of desmethylcitalopram. Below are representative protocols for plasma and saliva analysis.
Plasma Analysis via High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of citalopram and desmethylcitalopram in human plasma[4][7].
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of deproteinized plasma, add an internal standard.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol.
-
Dry the cartridge thoroughly.
-
Elute the analytes with 1 mL of a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for desmethylcitalopram.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Saliva Analysis via Ultra-High-Performance Liquid Chromatography (UHPLC)
This method allows for the simultaneous quantification of citalopram and desmethylcitalopram in human saliva[1][6].
1. Sample Collection:
-
Collect whole saliva samples from subjects, ensuring no food or drink intake for at least 30 minutes prior.
-
Centrifuge the saliva samples to remove any particulate matter.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a Discovery C18 SPE cartridge with 1 mL of methanol and 1 mL of distilled water.
-
Load 1 mL of the saliva supernatant onto the cartridge.
-
Wash the cartridge with 2 mL of distilled water containing formic acid (pH 3.5).
-
Elute the analytes with 0.5 mL of methanol.
-
The eluate is then ready for UHPLC analysis.
3. UHPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with formic acid.
-
Detection: Diode-Array Detector (DAD).
-
Quantification: Based on the peak area of the analyte against a calibration curve prepared in drug-free saliva.
Metabolic Pathway and Experimental Workflow
To visualize the processes involved, the following diagrams illustrate the metabolic pathway of citalopram and the general experimental workflow for comparing desmethylcitalopram levels in plasma and saliva.
References
- 1. researchgate.net [researchgate.net]
- 2. Serum and Saliva Concentrations of Venlafaxine, O-Desmethylvenlafaxine, Quetiapine, and Citalopram in Psychiatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Status of Therapeutic Drug Monitoring in Mental Health Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro P450 Inhibition: A Comparative Analysis of Citalopram and its Metabolite, Desmethylcitalopram
For researchers and professionals in drug development, understanding the potential for drug-drug interactions is a critical component of preclinical safety assessment. A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP450) enzymes. This guide provides a comparative in vitro P450 inhibition profile of the selective serotonin reuptake inhibitor (SSRI) citalopram and its principal active metabolite, desmethylcitalopram. The data presented herein, derived from in vitro studies utilizing human liver microsomes and recombinant human CYP enzymes, offers insights into the potential of these compounds to alter the metabolism of co-administered drugs.
Comparative Inhibition of Cytochrome P450 Isoforms
The inhibitory potential of citalopram and desmethylcitalopram against a panel of key drug-metabolizing CYP450 isoforms is summarized below. The data are presented as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating more potent inhibition.
| Cytochrome P450 Isoform | Citalopram | Desmethylcitalopram | Inhibitory Potential |
| CYP1A2 | Weak Inhibition[1][2][3] | Weak Inhibition[1][2][3] | Low |
| CYP2C9 | Negligible Inhibition (IC50 > 100 µM)[4][5] | Negligible Inhibition[1][2][3] | Very Low |
| CYP2C19 | Weak Inhibition (IC50 > 100 µM)[4][5] | Weak Inhibition[1][2][3] | Low |
| CYP2D6 | Weak Inhibition (Ki = 5.1 µM; IC50 = 70-80 µM)[4][5][6][7] | Weak to Moderate Inhibition (Ki = 1.3 - 19 µM)[8] | Low to Moderate |
| CYP2E1 | Negligible Inhibition[1][2][3] | Negligible Inhibition[1][2][3] | Very Low |
| CYP3A4 | Negligible Inhibition (IC50 > 100 µM)[4][5] | Negligible Inhibition[1][2][3] | Very Low |
Based on these in vitro findings, both citalopram and desmethylcitalopram are generally considered weak inhibitors of CYP450 enzymes.[1][2][3][9] Most isoforms show negligible to weak inhibition by both the parent drug and its metabolite.[1][2][3][4][5] Notably, desmethylcitalopram appears to be a slightly more potent inhibitor of CYP2D6 than citalopram.[8][10] However, even for CYP2D6, the inhibition is generally classified as weak to moderate. Citalopram has minimal effect on CYP2D6, making it a preferred choice when CYP2D6 interactions are a concern.[11]
Experimental Protocols
The determination of in vitro CYP450 inhibition profiles for citalopram and desmethylcitalopram typically involves the following methodology:
1. Enzyme Source:
-
Human Liver Microsomes (HLM): Pooled HLM from multiple donors are used to represent the average metabolic activity in the human population.
-
Recombinant Human CYP Enzymes: cDNA-expressed specific human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) produced in systems like baculovirus-infected insect cells are used to assess the direct inhibition of individual enzymes.[1][2]
2. Incubation:
-
A reaction mixture is prepared containing the enzyme source (HLM or recombinant enzyme), a specific probe substrate for the CYP isoform being investigated, and a NADPH-generating system in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).
-
Citalopram or desmethylcitalopram is added at various concentrations to the reaction mixture. A control incubation without the inhibitor is also run.
-
The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified period. The reaction is then terminated, often by the addition of a quenching solvent like acetonitrile or methanol.
3. Analytical Method:
-
Following termination, the samples are typically centrifuged to pellet the protein, and the supernatant is analyzed.
-
The concentration of the metabolite of the probe substrate is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).[1]
4. Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For determination of the inhibition constant (Ki), experiments are performed with multiple substrate and inhibitor concentrations, and the data are fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).
Experimental Workflow Diagram
References
- 1. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. The effect of selective serotonin re-uptake inhibitors on cytochrome P4502D6 (CYP2D6) activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
A Comparative Guide to the Inter-Laboratory Quantification of Desmethylcitalopram
This guide provides a comparative overview of analytical methodologies for the quantification of Desmethylcitalopram (DCIT), the primary active metabolite of the antidepressant Citalopram (CIT). The data presented is compiled from various independent laboratory studies, offering insights into the performance of different analytical techniques and sample preparation protocols. This document is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessment.
Quantitative Performance Data
The following tables summarize the quantitative performance of various analytical methods for Desmethylcitalopram quantification as reported in different studies. These data facilitate a comparison of key validation parameters such as linearity, precision, accuracy, and limits of quantification.
Table 1: Performance of HPLC and UHPLC Methods for Desmethylcitalopram Quantification
| Parameter | Method | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Lower Limit of Quantification (ng/mL) | Reference |
| Linearity | HPLC | Plasma | 5-75 | - | - | 3.8 | [1] |
| HPLC-Fluorescence | Plasma | 6-800 | 1.1 - 2.9 | 2.9 - 8.8 | 6 | [2] | |
| UHPLC-DAD | Saliva | 10-1000 | - | - | 4.0 (SPE), 8.0 (LLE) | [3][4] | |
| Precision | HPLC-Fluorescence | Plasma | - | 2.9 (at 200 ng/mL), 1.1 (at 25 ng/mL) | 2.9 (at 200 ng/mL), 8.8 (at 25 ng/mL) | - | [2] |
| Capillary Electrophoresis | Plasma | - | <12.8% RSD | <14.5% RSD | <11.2 | [5] | |
| Accuracy/Recovery | HPLC | Plasma | - | - | - | - | |
| Solid-Phase Extraction (SPE) | Saliva | - | - | - | - | 94-97% | |
| Liquid-Liquid Extraction (LLE) | Saliva | - | - | - | - | 73-89% | |
| Solid-Phase Extraction | Plasma | - | - | - | - | 104 ± 3% |
Experimental Protocols
The methodologies employed for the quantification of Desmethylcitalopram vary across laboratories, primarily in sample preparation and chromatographic conditions. Below are detailed protocols from selected studies.
1. High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE) in Human Plasma [1][2]
-
Sample Preparation (SPE):
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography.
-
Detection: Fluorescence detection is utilized, with an excitation wavelength of 250 nm and an emission wavelength of 325 nm for Citalopram, which is also applicable to its metabolite.[1]
-
Column: A C18 column is commonly employed.
-
Mobile Phase: The composition of the mobile phase is optimized to achieve good separation of DCIT, CIT, and the internal standard.
-
Flow Rate: A flow rate of 1 mL/min is a typical example.[1]
-
2. Ultra-High-Performance Liquid Chromatography (UHPLC) with SPE or Liquid-Liquid Extraction (LLE) in Human Saliva [3][4]
-
Sample Preparation:
-
Chromatographic Conditions:
-
System: UHPLC apparatus with a Diode Array Detector (DAD).[4]
-
Column: A C18 column (e.g., Nucleosil 100-5, 125 × 4 mm i.d., 5 µm) with a guard column.[3]
-
Mobile Phase: A mixture of acetonitrile and redistilled water (37:63, v/v) with formic acid (pH 3.5).[4]
-
Flow Rate and Temperature: Optimized for the specific column and system.
-
3. Capillary Electrophoresis with Liquid-Phase Microextraction (LPME) in Plasma [5]
-
Sample Preparation (LPME):
-
1 mL of plasma is made alkaline with NaOH.
-
DCIT and CIT are extracted into dodecyl acetate impregnated in the pores of a porous polypropylene hollow fiber.
-
The analytes are then back-extracted into a 20 mM phosphate buffer (pH 2.75) inside the hollow fiber.[5]
-
-
Capillary Electrophoresis Conditions:
-
System: Chiral Capillary Electrophoresis (CE) system.
-
Chiral Selector: 1% sulfated-beta-cyclodextrin (S-beta-CD).
-
Buffer: 25 mM phosphate buffer (pH 2.5) with 12% acetonitrile.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the quantification of Desmethylcitalopram in biological matrices, based on the commonly employed techniques described in the literature.
Caption: Generalized workflow for Desmethylcitalopram quantification.
This guide highlights the diversity of validated methods for Desmethylcitalopram quantification. The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The provided data and protocols serve as a valuable resource for selecting and implementing an appropriate analytical method.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific determination of citalopram and desmethylcitalopram by capillary electrophoresis and liquid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Desmethylcitalopram Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Desmethylcitalopram hydrochloride, a metabolite of the antidepressant citalopram. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound is classified as harmful if swallowed.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols. The following information synthesizes safety data and regulatory guidelines to provide a clear, actionable plan for its disposal.
Hazard and Safety Data
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4)[1] | P264: Wash thoroughly after handling.[1] | Protective gloves |
| P270: Do not eat, drink or smoke when using this product.[1] | Protective clothing | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] | Eye protection | |
| P330: Rinse mouth.[1] | ||
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Disposal Procedures
The primary principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in the regular trash without proper deactivation and containment. [1][2][3] The Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste, and sewer disposal of such substances is broadly prohibited.[3]
Step-by-Step Disposal Protocol for a Laboratory Setting:
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste disposal. Regulations can vary by location.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Containment:
-
For solid this compound, carefully sweep the material to avoid dust generation and place it in a clearly labeled, sealed container for chemical waste.
-
If the compound is in solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into a sealed, labeled hazardous waste container.[2]
-
-
Waste Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, secure area for hazardous waste pickup.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. These vendors are equipped to handle and dispose of chemical waste in accordance with federal and state regulations, often through high-temperature incineration.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Regulatory Context
The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste in the United States.[4][5] Pharmaceutical waste is a complex area within these regulations, and specific state and local rules may also apply.[6] For household quantities of unused medications, the U.S. Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA) recommend using drug take-back programs as the preferred disposal method.[7][8] If a take-back program is not available, the FDA provides guidance for disposing of medicines in the household trash, which involves mixing the medication with an unappealing substance, placing it in a sealed container, and then discarding it.[7] However, these guidelines are for households and not for laboratory settings, which generate chemical waste that must be managed according to stricter institutional and regulatory standards.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. sfenvironment.org [sfenvironment.org]
- 5. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. dea.gov [dea.gov]
Personal protective equipment for handling Desmethylcitalopram hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Desmethylcitalopram hydrochloride, a metabolite of the antidepressant citalopram. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1][2] While one safety data sheet for a solution of the compound in methanol indicates high flammability and toxicity, this is primarily due to the solvent.[3] For the neat or solid form of this compound, the primary hazard is oral toxicity.[1][2]
Appropriate personal protective equipment (PPE) is the final and a critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Impermeable, powder-free gloves are required. Nitrile, polyurethane, or neoprene gloves are recommended. It is strongly advised to avoid vinyl gloves. Gloves should be changed every 30 to 60 minutes, or immediately if contaminated or damaged.[4][5] For tasks with a higher risk of contamination, wearing two pairs of gloves is recommended.[5][6] |
| Eye Protection | Safety Glasses or Goggles | Use of safety glasses with side shields or chemical splash goggles is mandatory to protect against accidental splashes. |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or a disposable gown that closes in the back should be worn to protect the skin and clothing.[6] |
| Respiratory Protection | Respirator | While not always required for handling small quantities in a well-ventilated area, a NIOSH-certified N95 or N100 respirator should be used if there is a risk of generating airborne powder or aerosols.[5] |
Safe Handling and Operational Procedures
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
-
Preparation:
-
Always handle this compound in a designated area, such as a chemical fume hood, to ensure good ventilation and prevent the formation of aerosols.[3]
-
Before handling, ensure all necessary PPE is donned correctly.
-
-
Handling:
-
When weighing and transferring the solid compound, use care to avoid creating dust.
-
For dissolution, add the solvent to the solid slowly to prevent splashing.
-
-
Spill Management:
-
In case of a small spill (less than 5 mL), wear appropriate PPE and absorb the spill with an inert material like sand or vermiculite.[6]
-
For larger spills (greater than 5 mL), isolate the area and use full PPE, including respiratory protection, to clean the spill.[6]
-
Clean the spill area thoroughly to decontaminate the surface.
-
-
Disposal:
-
All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
-
Do not allow the substance to enter sewers or water systems.[1]
-
Emergency Procedures
In the event of exposure, immediate action is critical.
-
If Swallowed: Do not induce vomiting. Call a poison center or doctor immediately.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove any contaminated clothing.[3]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present and easy to remove, take them out and continue rinsing. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
By implementing these safety protocols, research professionals can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
